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  • Product: Dapagliflozin Keto Impurity
  • CAS: 2169998-23-4

Core Science & Biosynthesis

Foundational

Unraveling the Dapagliflozin Keto Impurity: Formation Pathways, Mechanistic Origins, and Analytical Control

A Technical Whitepaper for Pharmaceutical Scientists and Drug Development Professionals Executive Summary In the synthesis and lifecycle management of Dapagliflozin—a highly selective sodium-glucose cotransporter 2 (SGLT...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Pharmaceutical Scientists and Drug Development Professionals

Executive Summary

In the synthesis and lifecycle management of Dapagliflozin—a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor—impurity profiling is a critical quality attribute (CQA). Among the most heavily monitored related substances is the Dapagliflozin Keto Impurity (CAS: 2169998-23-4). Characterized by the presence of a diaryl ketone bridge instead of the API’s signature diphenylmethane core, this impurity directly impacts the drug's hydrogen-bonding network at the SGLT2 target site, diminishing pharmacological efficacy.

This whitepaper provides an authoritative, in-depth analysis of the mechanistic formation pathways of the keto impurity, distinguishing between process-related synthetic origins and stability-related oxidative degradation. Furthermore, it outlines self-validating experimental workflows for the controlled generation, isolation, and LC-MS/MS quantification of this specific impurity.

Chemical Identity and Structural Significance

Dapagliflozin consists of a C-aryl glucoside linked to a diphenylmethane system. Its molecular formula is C21​H25​ClO6​ . The conversion of the central methylene bridge ( −CH2​− ) to a carbonyl group ( −C(=O)− )—resulting in a loss of two protons and the addition of one oxygen atom—yields the Keto Impurity ( C21​H23​ClO7​ ).

This seemingly minor structural variance significantly alters the molecule's polarity, electron distribution, and three-dimensional conformation, necessitating stringent regulatory control per.

Table 1: Physicochemical and Analytical Properties
ParameterDapagliflozin (API)Dapagliflozin Keto Impurity
Molecular Formula C21​H25​ClO6​ C21​H23​ClO7​
Molecular Weight 408.87 g/mol 422.86 g/mol
CAS Number 461432-26-82169998-23-4
Core Linkage Diphenylmethane ( −CH2​− )Diaryl Ketone ( −C(=O)− )
MS Precursor Ion [M+H]+ m/z 409m/z 423
RP-HPLC Elution Order Reference (RRT = 1.00)Early Eluting (RRT ~ 0.85)
ICH Qualification Limit N/A0.15%

Data synthesized from established reference standards .

Mechanistic Pathways of Formation

The presence of the keto impurity in the final drug substance typically originates from two distinct pathways: incomplete synthetic reduction (process-related) or auto-oxidation (stability-related).

Process-Related Origin: Incomplete Ionic Hydrogenation

The commercial synthesis of Dapagliflozin frequently utilizes 5-bromo-2-chloro-4'-ethoxybenzophenone as a starting building block . The process involves a halogen-metal exchange (using n -BuLi or Mg) followed by coupling with a trimethylsilyl-protected gluconolactone.

This coupling generates a hemiketal intermediate that retains the diaryl ketone moiety. To achieve the final API structure, a global ionic hydrogenation is performed using a silane reducing agent (typically triethylsilane, Et3​SiH ) activated by a Lewis acid (boron trifluoride diethyl etherate, BF3​⋅Et2​O ). This step is designed to concurrently reduce the anomeric hemiketal to a β -C-aryl glucoside and the diaryl ketone to a diphenylmethane.

The Causality of Impurity Formation: If the stoichiometry of Et3​SiH is insufficient, the reaction temperature is sub-optimal, or the Lewis acid is prematurely quenched by ambient moisture, the reduction stalls. The hemiketal may reduce successfully, but the more sterically hindered diaryl ketone remains intact, directly yielding the Dapagliflozin Keto Impurity.

SyntheticPathway A 5-bromo-2-chloro- 4'-ethoxybenzophenone C Hemiketal Ketone Intermediate A->C n-BuLi / Coupling B Protected Gluconolactone B->C D Dapagliflozin (API) (Fully Reduced) C->D Et3SiH / BF3·Et2O (Complete Reduction) E Dapagliflozin Keto Impurity C->E Incomplete Reduction

Fig 1: Synthetic route showing incomplete ionic hydrogenation leading to the Keto Impurity.

Stability-Related Origin: Auto-Oxidation

Post-synthesis, the methylene bridge of Dapagliflozin is highly susceptible to benzylic oxidation. Flanked by two electron-rich aromatic rings, the −CH2​− protons are highly activated. Exposure to reactive oxygen species (ROS), transition metal trace contaminants, or prolonged UV light initiates a homolytic cleavage of the benzylic C-H bond.

The resulting benzylic radical rapidly reacts with molecular oxygen to form a hydroperoxide intermediate, which subsequently dehydrates to form the stable diaryl ketone (the Keto Impurity). This pathway necessitates strict control of atmospheric oxygen and light during API storage and formulation.

DegradationPathway API Dapagliflozin API (Diphenylmethane core) Radical Benzylic Radical Intermediate API->Radical Hydrogen Abstraction ROS Oxidative Stress (H2O2, O2, Light) ROS->Radical Keto Dapagliflozin Keto Impurity Radical->Keto Oxidation / Termination

Fig 2: Oxidative degradation pathway of Dapagliflozin via a benzylic radical intermediate.

Experimental Workflows: Profiling & Control

To ensure regulatory compliance and robust analytical methods, laboratories must deliberately synthesize the keto impurity via forced degradation and quantify it using highly specific LC-MS/MS protocols. The following methodologies are designed as self-validating systems , incorporating internal controls to eliminate false positives.

Protocol 1: Forced Oxidative Degradation (Impurity Enrichment)

This protocol utilizes chemical oxidation to simulate long-term stability failures, enriching the keto impurity for reference standard isolation or method validation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50 mg of Dapagliflozin API and dissolve in 10 mL of HPLC-grade Acetonitrile:Water (50:50, v/v).

  • Oxidative Stress Induction: Add 1.0 mL of 3% (v/v) Hydrogen Peroxide ( H2​O2​ ) to the solution.

  • Internal Controls (Self-Validation):

    • Control A (Negative): 50 mg API in solvent without H2​O2​ (Validates that degradation is purely oxidative, not thermal/hydrolytic).

    • Control B (System Blank): Solvent + 1.0 mL H2​O2​ without API (Identifies baseline artifacts).

  • Incubation: Seal all vials and incubate at 60°C in a dark thermoshaker for exactly 24 hours.

  • Reaction Quenching: Remove from heat and immediately add 1.0 mL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ) to all vials. Scientific Rationale: Thiosulfate neutralizes residual peroxide, preventing further oxidation during the LC injection sequence, which would artificially inflate impurity quantification.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to analysis.

Protocol 2: LC-MS/MS Analytical Quantification

Because the keto impurity absorbs UV light differently than the API (due to the extended conjugation of the ketone with the aromatic rings), mass spectrometry is required for absolute quantification.

Step-by-Step Methodology:

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes. Rationale: The increased polarity of the keto group causes the impurity to elute earlier than the highly lipophilic diphenylmethane API.

  • Mass Spectrometry Parameters:

    • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • MRM Transitions (System Suitability):

    • Dapagliflozin (API): Precursor m/z 409 Product m/z 267.

    • Keto Impurity: Precursor m/z 423 Product m/z 281.

  • Validation Check: Inject a known reference standard of Dapagliflozin Keto Impurity prior to the sample batch. The system is validated only if the signal-to-noise ratio (S/N) for the m/z 423 transition is 10 at the 0.05% reporting threshold.

Conclusion

The Dapagliflozin Keto Impurity represents a critical intersection of synthetic process control and post-manufacturing stability. By understanding its dual formation pathways—incomplete ionic hydrogenation and benzylic auto-oxidation—process chemists can optimize silane equivalents during synthesis, while formulation scientists can implement appropriate antioxidant packaging strategies. Utilizing self-validating stress testing and LC-MS/MS quantification ensures that this impurity remains strictly below the 0.15% ICH qualification threshold, safeguarding therapeutic efficacy.

References

  • Veeprho Pharmaceuticals. "Dapagliflozin Keto Impurity | CAS 2169998-23-4." Veeprho. URL:[Link]

  • Google Patents. "CN108530408A - The method for preparing Dapagliflozin." Google Patents.
  • European Medicines Agency (EMA) / ICH. "ICH Q3A (R2) Impurities in new drug substances." EMA. URL:[Link]

Exploratory

A Technical Guide to the Stress Degradation of Dapagliflozin

Abstract This technical guide provides a comprehensive analysis of the degradation behavior of Dapagliflozin, a selective sodium-glucose co-transporter-2 (SGLT2) inhibitor, under various stress conditions as mandated by...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the degradation behavior of Dapagliflozin, a selective sodium-glucose co-transporter-2 (SGLT2) inhibitor, under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. Understanding the stability of an active pharmaceutical ingredient (API) is a critical component of drug development, ensuring the safety, efficacy, and quality of the final drug product. This document details the degradation pathways of Dapagliflozin under acidic, alkaline, oxidative, thermal, and photolytic stress. It offers field-proven experimental protocols, discusses the causality behind methodological choices, and presents the structural characterization of known degradation products. The information is intended for researchers, scientists, and drug development professionals to support the development of robust, stability-indicating analytical methods and stable pharmaceutical formulations.

Introduction: The Imperative of Forced Degradation Studies

Dapagliflozin is a C-glucoside compound used to improve glycemic control in adults with type 2 diabetes mellitus.[1] Its chemical structure, (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, features several moieties susceptible to chemical transformation under harsh conditions.[2][3]

Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A R2) and a pivotal exercise in drug development.[4][5] By intentionally exposing the drug substance to extreme conditions, we can:

  • Elucidate Degradation Pathways: Identify likely degradation products that could form under normal storage conditions over time.[6]

  • Develop Stability-Indicating Methods: Ensure that the chosen analytical methods, typically High-Performance Liquid Chromatography (HPLC), can accurately separate and quantify the intact API from all potential degradation products.[6][7]

  • Inform Formulation and Packaging Development: Understand the drug's intrinsic stability to design a formulation and select packaging that protects it from adverse environmental factors like light and moisture.[8]

  • Ensure Safety and Efficacy: Characterize impurities to ensure they do not pose a safety risk and that the degradation does not compromise the drug's therapeutic efficacy.

This guide synthesizes data from multiple studies to present a holistic view of Dapagliflozin's stability profile.

General Experimental Workflow for Stress Testing

A well-designed forced degradation study is a self-validating system. It begins with controlled exposure to a stressor and concludes with analysis by a specific, sensitive, and well-resolved chromatographic method.

G General Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API Dapagliflozin API Control Unstressed Control (API in diluent) Acid Acidic (e.g., 0.1N - 1N HCl) API->Acid Base Alkaline (e.g., 0.1N - 1N NaOH) API->Base Oxidative Oxidative (e.g., 3-30% H₂O₂) API->Oxidative Thermal Thermal (e.g., 60-80°C) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Dilute Dilution to Target Concentration Control->Dilute Neutralize Neutralization (for Acid/Base Samples) Acid->Neutralize Base->Neutralize Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC RP-HPLC Analysis (with UV/PDA Detector) Dilute->HPLC LCMS LC-MS/MS for Characterization HPLC->LCMS If unknown peaks are detected

Caption: General experimental workflow for forced degradation studies.

Degradation Under Hydrolytic Conditions

Hydrolysis involves the reaction of the drug substance with water, which can be catalyzed by acid or base. Dapagliflozin has shown susceptibility to both.[4][8]

Acidic Degradation

Dapagliflozin is particularly susceptible to degradation in acidic conditions.[1] Multiple studies confirm that significant degradation occurs when the drug is exposed to hydrochloric acid.[5][9]

Mechanism of Degradation: The primary pathway for acid-catalyzed degradation is the cleavage of the C-glycosidic bond, a typically stable linkage. However, under forcing conditions such as refluxing in strong acid, this bond can be broken. This results in the separation of the glucose moiety from the aglycone part of the molecule.[9][10]

G Proposed Acid Degradation of Dapagliflozin cluster_nodes Proposed Acid Degradation of Dapagliflozin DAPA Dapagliflozin DP1 Degradation Product 1 (DP1) DAPA->DP1  1N HCl, 60-80°C (Cleavage & Rearrangement) DP2 Degradation Product 2 (DP2) DAPA->DP2  1N HCl, 60-80°C (Cleavage & Rearrangement)

Caption: Proposed acid degradation pathway for Dapagliflozin.[1]

Key Degradation Products: Research has identified two primary degradation products (DPs) under acidic stress, designated as DP1 and DP2.[1][9] The complete structural elucidation of these novel impurities has been performed using advanced techniques like LC-MS and NMR spectroscopy.[1]

Exemplary Protocol for Acid Stress Study:

  • Expertise & Causality: The goal is to achieve meaningful degradation (typically 5-20%) without completely destroying the molecule. Using 1N HCl at an elevated temperature (e.g., 60°C) provides sufficient stress to observe degradation within a reasonable timeframe (e.g., 3-6 hours).[11]

    • Prepare a stock solution of Dapagliflozin in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of approximately 1 mg/mL.

    • Transfer a known volume of the stock solution into a flask and add an equal volume of 1N HCl.[11]

    • Reflux the solution at 60°C for a predetermined period (e.g., 5 hours).[12] It is advisable to withdraw samples at intermediate time points to track the degradation kinetics.

    • After the specified time, cool the solution to room temperature.

    • Carefully neutralize the sample with an equivalent volume of 1N NaOH. This step is critical to stop the reaction and prevent damage to the HPLC column.

    • Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Inject the sample into a validated stability-indicating HPLC system for analysis.

Alkaline Degradation

Dapagliflozin shows more stability under alkaline conditions compared to acidic ones, but degradation can still be induced.[1][13]

Mechanism of Degradation: Base-catalyzed hydrolysis can also lead to the cleavage of the glycosidic bond or other structural rearrangements.[6] Studies have shown the formation of specific degradation products under alkaline stress.[9][11]

Exemplary Protocol for Alkaline Stress Study:

  • Expertise & Causality: Similar to acid stress, the conditions are chosen to induce partial degradation. Refluxing with 1N NaOH at 60°C for several hours is a common approach.[11]

    • Prepare a Dapagliflozin stock solution as described for the acid study.

    • Transfer a known volume to a flask and add an equal volume of 1N NaOH.[11]

    • Reflux the solution at 60°C for a specified duration (e.g., 5-8 hours).[11][12]

    • Cool the solution to room temperature.

    • Neutralize the sample with an equivalent volume of 1N HCl.

    • Dilute the neutralized solution with the mobile phase to the target analytical concentration.

    • Analyze using HPLC.

Degradation Under Oxidative Conditions

Oxidative stress testing exposes the drug to an oxidizing agent, typically hydrogen peroxide, to assess its susceptibility to oxidation.

Mechanism of Degradation: Dapagliflozin can be susceptible to oxidation, which may result in the formation of oxidized derivatives, such as N-oxides or hydroxylated species on the aromatic rings.[6][8] However, some studies report that Dapagliflozin is relatively stable under oxidative stress.[7][14] This highlights the importance of using sufficiently stringent conditions to make a definitive conclusion.

Exemplary Protocol for Oxidative Stress Study:

  • Expertise & Causality: A 30% solution of hydrogen peroxide (H₂O₂) is a strong oxidizing agent commonly used for this purpose. The reaction is often conducted at an elevated temperature to accelerate the degradation process.[11][15]

    • Prepare a Dapagliflozin stock solution.

    • In a flask, combine a known volume of the stock solution with a volume of 30% H₂O₂.[11]

    • Keep the solution at 60°C for a specified time (e.g., 4-5 hours).[11][12]

    • Cool the solution and dilute it with the mobile phase to the desired concentration.

    • Inject and analyze via HPLC.

Degradation Under Thermal and Photolytic Stress

Thermal Degradation

Thermal stress testing evaluates the stability of the drug substance at elevated temperatures. Most studies indicate that Dapagliflozin is quite stable under dry heat conditions.[1][7][9]

Exemplary Protocol for Thermal Stress Study:

  • Expertise & Causality: The drug is tested in its solid state to assess intrinsic thermal stability, as per ICH guidelines. Temperatures are typically set well above normal storage conditions (e.g., 80-105°C).[1][11]

    • Spread a thin layer of solid Dapagliflozin API powder in a petri dish.

    • Place the dish in a thermostatically controlled oven at 105°C for 5 days.[11]

    • After the exposure period, allow the sample to cool.

    • Prepare a solution of the stressed solid sample at the target analytical concentration.

    • Analyze using HPLC.

Photolytic Degradation

Photostability testing is crucial to determine if the drug requires protection from light. Dapagliflozin is generally found to be stable under photolytic stress.[1][7][9]

Exemplary Protocol for Photolytic Stress Study:

  • Expertise & Causality: The ICH Q1B guideline mandates exposure to a specific illumination (not less than 1.2 million lux hours) and near-ultraviolet energy (not less than 200 watt-hours/square meter). This is achieved using a calibrated photostability chamber.

    • Spread a thin layer of solid Dapagliflozin API powder in a petri dish.

    • Place the sample in a photostability chamber and expose it to the required light and UV energy.

    • A control sample, wrapped in aluminum foil to protect it from light, should be placed in the chamber simultaneously.

    • After exposure, prepare solutions of both the exposed and control samples.

    • Analyze by HPLC to assess for any photodegradation.

Summary of Degradation Behavior and Analytical Conditions

The stability of Dapagliflozin is highly dependent on the specific stressor. The following table summarizes the findings from various studies and provides typical analytical conditions for a stability-indicating method.

Stress ConditionReagent/ConditionTypical Duration/Temp.Observed DegradationKey Degradation Products
Acid Hydrolysis 1N HCl3-6 hours @ 60-80°CSignificant [1]DP1, DP2 (from C-glycoside cleavage)[1][9]
Alkaline Hydrolysis 1N NaOH5-8 hours @ 60°CModerate[11][13]DP1, DP2 (base-catalyzed)[11][16]
Oxidative 3-30% H₂O₂4-5 hours @ 60°CLiable to degradation[5][17]Oxidized derivatives[6]
Thermal (Dry Heat) Solid state5 days @ 105°CGenerally Stable[1][7]Minimal to no degradation
Photolytic ICH Q1B exposureN/AGenerally Stable[1][7]Minimal to no degradation

Typical Stability-Indicating HPLC Method Parameters:

ParameterTypical ConditionRationale / Expertise
Column C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)Reversed-phase columns provide excellent separation for moderately polar compounds like Dapagliflozin and its more polar degradants.[2][18]
Mobile Phase Acetonitrile and an acidic buffer (e.g., Ammonium Acetate or Phosphate buffer, pH ~3.5-5)A gradient elution is often necessary to resolve early-eluting polar degradants from the main API peak. A slightly acidic pH improves peak shape.[19][20]
Flow Rate 0.8 - 1.2 mL/minBalances resolution with analysis time.[6]
Detection UV/PDA at ~224 nmThis wavelength provides good sensitivity for Dapagliflozin. A PDA detector is crucial for assessing peak purity.[7][18]
Column Temp. 30°CMaintains consistent retention times and improves reproducibility.[18]

Conclusion

This technical guide demonstrates that Dapagliflozin is a stable molecule under thermal and photolytic conditions but is susceptible to degradation under hydrolytic (especially acidic) and oxidative stress. The primary degradation pathway involves the cleavage of the C-glycosidic bond. A robust, validated, stability-indicating HPLC method is essential for the accurate quantification of Dapagliflozin in the presence of these degradation products. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to design effective stability studies, develop reliable analytical methods, and create stable pharmaceutical formulations of Dapagliflozin.

References

  • Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. PubMed. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ESTIMATION METHOD OF DAPAGLIFLOZIN IN IT'S TABLET DOSAGE FORM. IJRAR. Available at: [Link]

  • Stability-indicating RP-HPLC method development for determination of Dapagliflozin in pharmaceutical dosage form. IJNRD.org. Available at: [Link]

  • Proposed basic degradation of dapagliflozin. ResearchGate. Available at: [Link]

  • A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin. Der Pharma Chemica. Available at: [Link]

  • Development and Validation of Stability Indicating HPLC Method for Estimation of Dapagliflozin in Marketed Formulation. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. OUCI. Available at: [Link]

  • Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Bentham Science Publishers. Available at: [Link]

  • Development and Validation of stability-Indicating RP-HPLC method for determination of Dapagliflozin. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Degradation Study of Dapagliflozin in API by Spectroscopic Method. Neliti. Available at: [Link]

  • Dapagliflozin impurity. Alentris Research Pvt. Ltd. Available at: [Link]

  • Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. ResearchGate. Available at: [Link]

  • Degradation Study of Dapagliflozin in API by Spectro-scopic Method. Author manuscript. Available at: [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. PMC. Available at: [Link]

  • Gujarat Technological University Doctor of Philosophy in Pharmacy. Amazon S3. Available at: [Link]

  • Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and. BUE Scholar. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN. Rasayan Journal of Chemistry. Available at: [Link]

  • A New Validated Stability Indicating HPTLC Method for Determination of Dapagliflozin. Asian Publication Corporation. Available at: [Link]

  • Chromatogram of dapagliflozin in photolytic degradation A-Blank,... ResearchGate. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN. Rasayan Journal of Chemistry. Available at: [Link]

  • Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. ResearchGate. Available at: [Link]

Sources

Foundational

Mechanisms of Dapagliflozin Keto Impurity Generation During Synthesis

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Introduction Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key prot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[][2] Marketed under brand names like Farxiga® and Forxiga®, it is a cornerstone therapy for type 2 diabetes, heart failure, and chronic kidney disease.[3] The therapeutic success of any active pharmaceutical ingredient (API) is contingent upon its purity, safety, and efficacy. Regulatory bodies such as the FDA and EMA mandate strict control over impurities that may arise during the synthesis or storage of a drug substance.[4]

One critical process-related impurity and metabolite of Dapagliflozin is the Dapagliflozin Keto Impurity, also known as oxo-dapagliflozin.[5][6] This impurity arises from the oxidation of the benzylic secondary alcohol on the aglycone moiety of Dapagliflozin, converting it into a ketone.[5] Understanding the mechanistic origins of this impurity is paramount for developing robust synthetic processes that minimize its formation and ensure the quality of the final drug product.

This technical guide provides a detailed examination of the synthetic pathways leading to Dapagliflozin and elucidates the specific mechanisms and reaction conditions that facilitate the generation of the keto impurity. It further outlines analytical methodologies for its detection and robust control strategies for its mitigation, offering field-proven insights for researchers and process chemists in drug development.

Section 1: Overview of Dapagliflozin Synthesis

The synthesis of C-aryl glycosides like Dapagliflozin is a complex undertaking. The most common strategies involve the coupling of a protected glucose derivative with a functionalized diarylmethane backbone. A representative synthesis, adapted from methods disclosed by Bristol Myers Squibb, serves as a foundation for understanding where impurities can arise.[3][7]

The process generally begins with the Friedel-Crafts acylation of phenetole with 5-bromo-2-chlorobenzoyl chloride to form a benzophenone intermediate. This ketone is then reduced to the corresponding secondary alcohol, which is subsequently reduced further to the diarylmethane moiety. The diarylmethane is lithiated via halogen-metal exchange and coupled with a protected gluconolactone. The final stages involve the reductive removal of the anomeric group generated post-coupling and deprotection of the glucose hydroxyls to yield Dapagliflozin.[][7]

G cluster_0 Part 1: Aglycone Synthesis cluster_1 Part 2: Glycosylation & Final Steps Start 5-Bromo-2-chlorobenzoic acid & Phenetole Acylation Friedel-Crafts Acylation Benzophenone Benzophenone Intermediate Reduction1 First Reduction (e.g., NaBH₄/AlCl₃) Diphenylmethanol Diphenylmethanol Intermediate Reduction2 Second Reduction (e.g., Et₃SiH/BF₃·Et₂O) Diarylmethane Diarylmethane Moiety (2) Coupling Lithiation (n-BuLi) & Coupling Gluconolactone Protected D-Gluconolactone (3) Coupled_Intermediate Coupled Lactol (8) Glycoside_Formation Acid-catalyzed reaction (e.g., MsOH in EtOH) C_Glycoside Ethyl C-aryl Glycoside (9) Final_Reduction Reductive Deprotection (e.g., Et₃SiH/BF₃·Et₂O) Dapagliflozin Dapagliflozin (1)

Caption: Generalized synthetic pathway for Dapagliflozin.

Section 2: Core Mechanisms of Keto Impurity Formation

The Dapagliflozin Keto Impurity is structurally defined by the ketone at the benzylic carbon of the diarylmethane bridge.[5] Its formation can be traced to two primary phenomena: incomplete reaction during the synthesis of the aglycone and oxidation of the benzylic alcohol at various stages.

Mechanism 1: Incomplete Reduction of Benzophenone Intermediate

A critical step in the synthesis is the reduction of the 5-bromo-2-chloro-4'-ethoxybenzophenone intermediate to the diarylmethane. This is often performed in a two-step sequence: reduction of the ketone to a secondary alcohol, followed by reductive deoxygenation. If the initial reduction of the benzophenone is incomplete, this keto-intermediate can be carried into the subsequent glycosylation steps. While purification may remove some of this intermediate, its structural similarity to the desired diarylmethane can make complete removal challenging. This carried-over benzophenone, upon glycosylation, directly forms the backbone of the Dapagliflozin Keto Impurity.

Causality and Control: The choice of reducing agent and reaction conditions is critical. Systems like sodium borohydride with aluminum trichloride or triethylsilane with a Lewis acid are employed for these reductions.[] To ensure the reaction proceeds to completion, process analytical technology (PAT), such as in-situ IR or HPLC monitoring, can be invaluable. A self-validating protocol would involve setting a stringent in-process control (IPC) limit for the residual benzophenone intermediate (e.g., <0.1%) before proceeding to the next step.

Mechanism 2: Oxidation of the Benzylic Alcohol

The more prevalent pathway for impurity generation is the oxidation of the benzylic C-H bond. This can occur either on the diarylmethanol intermediate before glycosylation or on the final Dapagliflozin molecule itself. The benzylic position is activated and susceptible to various oxidative conditions.

  • Oxidation during Synthesis/Workup: Exposure to atmospheric oxygen, especially in the presence of trace metal catalysts, can facilitate slow oxidation. Certain reagents used for other transformations, if not chosen carefully or if contaminated with oxidizing species, can also lead to this unwanted side reaction.

  • Oxidative Degradation: Forced degradation studies confirm that Dapagliflozin is susceptible to oxidative stress.[8] This implies that during final API processing steps like drying, milling, or even during long-term storage, exposure to heat, light, and oxygen can generate the keto impurity.[4]

The deliberate synthesis of the keto impurity for use as a reference standard provides the clearest chemical evidence for this transformation. Published methods have utilized oxidizing agents like manganese dioxide (MnO₂) or a radical-based bromination/hydrolysis sequence using N-Bromosuccinimide (NBS) and AIBN to convert protected Dapagliflozin into its keto analogue.[6] This confirms the inherent reactivity of the benzylic position.

G cluster_legend Legend Dapagliflozin Dapagliflozin (Benzylic Alcohol) Oxidizing_Conditions Oxidizing Conditions (e.g., O₂, MnO₂, NBS) [Process or Degradation] Dapagliflozin->Oxidizing_Conditions Keto_Impurity Dapagliflozin Keto Impurity (Benzylic Ketone) Oxidizing_Conditions->Keto_Impurity StartNode Starting Material ConditionNode Condition/Reagent ProductNode Product/Impurity

Caption: Direct oxidation pathway from Dapagliflozin to its keto impurity.

Section 3: Analytical Methodologies for Control

To control the keto impurity, a robust, validated, and stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the industry-standard techniques for this purpose.[4][9]

Typical HPLC/UPLC Method Parameters

A validated method must be able to separate Dapagliflozin from its keto impurity and other process-related impurities and degradation products. The difference in polarity between the secondary alcohol of Dapagliflozin and the ketone of the impurity allows for effective chromatographic separation.[5]

ParameterTypical Value/ConditionRationale
Column C18 or Phenyl reverse-phase (e.g., 50 x 3.0 mm, 1.8 µm)Provides excellent separation for moderately polar aromatic compounds.
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water/BufferA mixture of organic solvent and aqueous buffer is standard for reverse-phase chromatography.[10][11]
Detection PDA/DAD Detector at ~225-230 nmThis wavelength provides good sensitivity for both Dapagliflozin and the keto impurity based on their chromophores.[10][11]
Flow Rate 0.3 - 1.0 mL/minOptimized based on column dimensions and desired run time.
Column Temp. 25-35 °CControlled temperature ensures reproducible retention times.
Experimental Protocol: UPLC Analysis

The following is a representative protocol for the quantification of the Dapagliflozin Keto Impurity.

  • Standard Preparation:

    • Accurately weigh ~1.0 mg of the Dapagliflozin Keto Impurity reference standard.

    • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to make a stock solution of 100 µg/mL.

    • Perform serial dilutions to prepare calibration standards ranging from the Limit of Quantitation (LOQ) to ~1.5 µg/mL (corresponding to ~0.15% of a 1 mg/mL API solution).

  • Sample Preparation:

    • Accurately weigh ~25 mg of the Dapagliflozin API sample.

    • Dissolve in the diluent to a final volume of 25.0 mL to achieve a concentration of 1.0 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the UPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the calibration standards and the sample solution.

    • Integrate the peak corresponding to the keto impurity and quantify its amount in the sample using the calibration curve.

  • Validation (Self-Validating System):

    • The method must be validated according to ICH guidelines, demonstrating specificity (spiking the API with the impurity to show baseline separation), linearity, accuracy, precision, and robustness.[10] The Limit of Detection (LOD) and LOQ must be experimentally determined.

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Ref_Std Weigh Keto Impurity Reference Standard Dilution Dissolve & Dilute in Acetonitrile/Water Ref_Std->Dilution API_Sample Weigh Dapagliflozin API Sample API_Sample->Dilution Inject Inject into UPLC System Dilution->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect PDA Detection at ~230 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Result (% Impurity) Quantify->Report

Caption: General experimental workflow for UPLC analysis of impurities.

Section 4: Mitigation and Control Strategies

Controlling the formation of the Dapagliflozin Keto Impurity requires a multi-faceted approach combining process optimization, purification, and appropriate handling.

  • Optimization of Synthesis:

    • Reduction Step: Ensure the reduction of the benzophenone precursor is driven to completion. Monitor the reaction progress and do not proceed until the starting material is below the established limit.

    • Inert Atmosphere: For all steps involving the diarylmethanol intermediate or the final Dapagliflozin API where heat or extended processing times are required, conduct operations under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4]

  • Purification Techniques:

    • Crystallization: Develop a robust crystallization procedure for the final API. The difference in polarity and structure between Dapagliflozin and its keto impurity can be exploited to purge the impurity into the mother liquor. A concise synthesis developed for Dapagliflozin highlighted the importance of crystallization of a key intermediate to achieve high purity.[7]

    • Chromatography: While not ideal for large-scale manufacturing, preparative chromatography can be an effective tool for removing the impurity if it exceeds specification, particularly during process development.[4]

  • Stability and Storage:

    • Conduct comprehensive stability studies to understand the impact of temperature, humidity, and light on the API.[4]

    • Define appropriate storage conditions (e.g., protected from light, in well-sealed containers) and packaging to prevent degradation over the shelf life of the product.[4]

Conclusion

The Dapagliflozin Keto Impurity is a critical quality attribute that must be understood and controlled to ensure the safety and consistency of the drug substance. Its primary mechanisms of formation are the carry-over of an unreacted benzophenone intermediate and, more significantly, the oxidation of the benzylic alcohol on the Dapagliflozin backbone. This oxidation can occur during synthesis, workup, or as a degradation pathway during storage.

By implementing stringent in-process controls, optimizing reaction conditions to prevent both incomplete reactions and oxidative side reactions, and developing robust purification and storage protocols, drug development professionals can effectively mitigate the risk of this impurity. A thorough understanding of the underlying chemical mechanisms, supported by validated analytical methods, forms the bedrock of a successful control strategy, ultimately safeguarding patient health and ensuring product quality.

References

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. Alentris Research. [Link]

  • Wikipedia. (2024). Dapagliflozin. Wikipedia. [Link]

  • Der Pharma Chemica. (2026). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica. [Link]

  • Meng, W., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(7), 1553–1557. [Link]

  • Maronesi, C., et al. (2021). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Drug Analytical Research. [Link]

  • Drug Analytical Research. (2021). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Drug Analytical Research. [Link]

  • El-Kimary, E. I., et al. (2021). New green HPLC and TLC methods for the determination of dapagliflozin, metformin hydrochloride, and its two official impurities, melamine and cyanoguanidine, in their quaternary mixture. Journal of AOAC INTERNATIONAL. [Link]

  • Gilla, G., et al. (2020). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 132(1), 42. [Link]

  • Dhillon, S. (2019). Dapagliflozin: A Review in Type 2 Diabetes. Drugs, 79(10), 1135–1146. [Link]

Sources

Foundational

An In-depth Technical Guide on the Formation of Dapagliflozin Keto Impurity: Mechanisms, Impact of Reaction Conditions, and Control Strategies

Executive Summary Dapagliflozin, a potent SGLT2 inhibitor, is a cornerstone in the management of type 2 diabetes.[1][2] The purity of this active pharmaceutical ingredient (API) is paramount to its safety and efficacy. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dapagliflozin, a potent SGLT2 inhibitor, is a cornerstone in the management of type 2 diabetes.[1][2] The purity of this active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Among its potential impurities, the Dapagliflozin Keto Impurity (also known as oxo-dapagliflozin) presents a significant challenge in both synthesis and formulation.[3][4] This guide provides a comprehensive technical overview of the formation of this impurity, detailing its mechanistic pathways, the critical impact of various reaction conditions, and robust strategies for its detection and control. We will explore its origins as both a process-related intermediate and a degradation product, offering field-proven insights for researchers, process chemists, and quality control professionals.

Chapter 1: Introduction to Dapagliflozin and the Significance of Impurity Control

Dapagliflozin functions by inhibiting the sodium-glucose co-transporter 2 in the kidneys, which reduces glucose reabsorption and promotes its excretion in urine.[5] The synthesis of such a complex molecule involves multiple steps where side reactions and incomplete conversions can lead to the formation of process-related impurities.[1] Furthermore, the final drug substance can degrade under specific environmental conditions, generating degradation products.[1][6]

Regulatory bodies like the FDA and EMA mandate stringent control over impurities in pharmaceutical products.[1] An impurity profile, which documents all potential impurities and their control methods, is a critical component of any drug approval process.[1] The Dapagliflozin Keto Impurity is one such related substance that must be monitored and controlled to ensure the final product meets all quality, safety, and efficacy standards.[7]

Chapter 2: Characterization of Dapagliflozin and its Keto Impurity

A clear understanding of the molecular structures is fundamental to discussing the formation pathways.

  • Dapagliflozin: (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol.[8]

  • Dapagliflozin Keto Impurity: (2-Chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone.[7] It has a molecular formula of C21H23ClO7 and a molecular weight of 422.86 g/mol .[4]

The key structural difference is the presence of a ketone group in the impurity at the benzylic position, where Dapagliflozin has a methylene (-CH2-) bridge. This seemingly minor change has significant implications for the molecule's properties and necessitates its control.

Chapter 3: Mechanistic Pathways of Keto Impurity Formation

The Dapagliflozin Keto Impurity can be formed through two primary routes: as a process-related impurity during synthesis or as a product of oxidative degradation.

Process-Related Formation: An Intermediate in Synthesis

Several reported syntheses of Dapagliflozin involve a Friedel-Crafts-type acylation reaction or coupling with an aryl lithium/Grignard reagent, followed by a reduction step.[3][9][10] In these pathways, the keto-analogue of Dapagliflozin is a direct precursor.

For instance, a common synthetic strategy involves the coupling of a protected gluconolactone with an appropriate aryllithium species.[3] This reaction initially forms a lactol, which, after deprotection and subsequent steps, can yield the keto-intermediate. The final, critical step is the stereoselective reduction of this ketone to the methylene bridge of Dapagliflozin, often using a reducing agent like triethylsilane (Et3SiH) with a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF3·OEt2).[3][9]

The formation of the keto impurity in this context is a direct result of an incomplete or inefficient reduction of this keto-intermediate. Factors such as insufficient reducing agent, catalyst deactivation, or suboptimal reaction temperature can lead to residual amounts of the keto compound in the final API.

Degradation-Related Formation: Oxidative Stress

Dapagliflozin is susceptible to degradation under various stress conditions, including oxidation.[2][8][11] The benzylic methylene bridge connecting the two aromatic rings is a primary site for oxidative attack.

Forced degradation studies have shown that exposing Dapagliflozin to oxidative conditions (e.g., hydrogen peroxide) leads to the formation of degradation products.[2][5][12] The mechanism involves the oxidation of the benzylic carbon to a carbonyl group, directly forming the keto impurity. This pathway is a significant concern for the long-term stability and storage of the drug substance and its formulated products.

Dapagliflozin Keto Impurity Formation Pathways cluster_synthesis Process-Related Pathway (Synthesis) cluster_degradation Degradation Pathway Keto_Intermediate Dapagliflozin Keto Intermediate (oxo-dapagliflozin) Dapagliflozin_API Dapagliflozin (API) Keto_Intermediate->Dapagliflozin_API Reduction (e.g., Et3SiH, BF3·OEt2) Incomplete_Reduction Incomplete Reduction Keto_Intermediate->Incomplete_Reduction Keto_Impurity_S Dapagliflozin Keto Impurity Incomplete_Reduction->Keto_Impurity_S Results in Dapagliflozin_Deg Dapagliflozin (API) Keto_Impurity_D Dapagliflozin Keto Impurity Dapagliflozin_Deg->Keto_Impurity_D Oxidative Stress (e.g., H2O2, atmospheric O2)

Caption: Proposed formation pathways for Dapagliflozin Keto Impurity.

Chapter 4: Critical Process Parameters and Their Impact on Keto Impurity Formation

Controlling the formation of the keto impurity requires a thorough understanding of the reaction conditions that favor its generation.

  • Temperature: In synthesis, the reduction of the keto intermediate is often performed at very low temperatures (e.g., -20°C to -78°C) to ensure high stereoselectivity and reaction efficiency.[13][14] Deviations to higher temperatures can decrease the efficiency of the reduction, potentially leaving higher levels of the unreacted keto intermediate.

  • pH (During Degradation): Dapagliflozin shows significant degradation in both acidic and alkaline media.[2][5] While the primary degradation in these conditions might be hydrolysis of the glycosidic bond, changes in pH can also create environments that promote oxidative processes, indirectly leading to keto impurity formation. Studies indicate the drug is more susceptible to decomposition in acidic and alkaline conditions compared to oxidative stress alone.[2]

  • Oxidizing Agents: The presence of oxidizing agents, even in trace amounts, is a direct risk factor. This includes residual peroxides in solvents or exposure to atmospheric oxygen, especially when catalyzed by trace metals.

  • Catalyst and Reagent Stoichiometry: During synthesis, the molar ratio of the reducing agent (e.g., Et3SiH) to the keto intermediate is critical. An insufficient amount will lead to incomplete conversion.[13] Similarly, the activity and concentration of the Lewis acid catalyst must be precisely controlled.

Data Presentation: Impact of Stress Conditions on Impurity Formation

The following table summarizes the expected impact of various stress conditions on the formation of Dapagliflozin Keto Impurity, based on findings from forced degradation studies.[2][5][8][11]

Stress ConditionReagent/ParametersTypical DurationExpected Outcome on Keto Impurity Formation
Acidic Hydrolysis 1N HClReflux for 1-2 hoursModerate degradation of Dapagliflozin, potential for minor increase in keto impurity alongside other degradants.[15]
Alkaline Hydrolysis 1N NaOHReflux for 1-2 hoursSignificant degradation of Dapagliflozin, potential for minor increase in keto impurity.[15]
Oxidative Stress 3-30% H₂O₂Room Temp, 5-12 hoursHigh potential for direct formation of the Keto Impurity. This is a primary degradation pathway.[11]
Thermal Stress 60-80°C (Solid State)7 daysDapagliflozin is generally stable; minimal formation of keto impurity expected.[2][5]
Photolytic Stress UV Light / Sunlight7 daysDapagliflozin is generally stable; minimal formation of keto impurity expected.[2][11]

Chapter 5: Analytical Strategies for Detection and Quantification

Robust analytical methods are essential for monitoring and controlling the keto impurity.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for separating and quantifying Dapagliflozin from its impurities.[1] Reversed-phase columns (e.g., C18, Phenyl) are typically used with a mobile phase consisting of an acetonitrile/methanol and water/buffer mixture.[16][17][18] UV detection is commonly performed around 225-230 nm.[17][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of impurities, especially during method development and forced degradation studies.[6] It provides molecular weight and fragmentation data that can confirm the identity of the keto impurity.[4]

Chapter 6: Field-Proven Experimental Protocols

Protocol: Forced Degradation Study for Keto Impurity Generation

This protocol outlines a self-validating system to assess the stability of Dapagliflozin and identify degradation products.

  • Preparation of Stock Solution: Accurately weigh and dissolve Dapagliflozin API in a suitable solvent (e.g., methanol or acetonitrile:water) to prepare a stock solution of 1 mg/mL.

  • Oxidative Stress Condition:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

    • Keep the solution at room temperature for 12 hours.[11]

    • After the incubation period, dilute the sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase for HPLC analysis.

  • Acidic and Alkaline Stress:

    • For acidic stress, mix 1 mL of stock solution with 1 mL of 1N HCl and reflux at 60°C for 1 hour.[15]

    • For alkaline stress, mix 1 mL of stock solution with 1 mL of 1N NaOH and reflux at 60°C for 1 hour.[15]

    • Cool the solutions and neutralize them (acidic with NaOH, alkaline with HCl). Dilute to the target concentration with the mobile phase.

  • Control Sample: Prepare a control sample by diluting the stock solution to the same target concentration without subjecting it to any stress.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC method. Compare the chromatograms of the stressed samples to the control to identify and quantify the keto impurity and other degradants.

Forced Degradation Experimental Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis and Data Interpretation Stock Prepare 1 mg/mL Dapagliflozin Stock Oxidative Oxidative (H₂O₂, RT) Stock->Oxidative Acidic Acidic (HCl, 60°C) Stock->Acidic Alkaline Alkaline (NaOH, 60°C) Stock->Alkaline Control Control (No Stress) Stock->Control Quench Quench / Neutralize & Dilute Samples Oxidative->Quench Acidic->Quench Alkaline->Quench Control->Quench HPLC Inject into HPLC/UPLC System Quench->HPLC Data Compare Chromatograms: Identify & Quantify Impurities HPLC->Data

Caption: General experimental workflow for forced degradation studies.
Protocol: RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for a stability-indicating HPLC method.

  • Column: Zorbax phenyl column (50 x 3.0 mm, 1.8 µm) or equivalent.[17]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v).[17] Alternatively, a gradient elution with a buffered aqueous phase (e.g., phosphate buffer pH 3.5) and acetonitrile can be used for better separation of multiple impurities.[11][16]

  • Flow Rate: 0.8 - 1.2 mL/min.[16]

  • Column Temperature: 25-30°C.

  • Detector Wavelength: 225 nm or 230 nm.[16][17]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.

    • Prepare samples (control and stressed) at a concentration of approximately 50 µg/mL in the mobile phase.

    • Inject the samples and record the chromatograms.

    • The retention time for Dapagliflozin is typically around 5-6 minutes under these conditions.[16] The keto impurity, being more polar, would likely have a slightly different retention time, allowing for separation.

    • Quantify the impurity using the area percentage method or against a qualified reference standard.

Chapter 7: Control and Mitigation Strategies

  • Optimize Synthesis: Ensure the reduction step of the keto-intermediate goes to completion by optimizing temperature, reaction time, and the stoichiometry of the reducing agent and catalyst.[1] In-process controls (IPCs) using HPLC should be implemented to monitor the disappearance of the keto intermediate.

  • Purification: Employ robust purification techniques, such as recrystallization or chromatography, to effectively remove any residual keto impurity from the final API.[1]

  • Control of Raw Materials: Use high-purity solvents and reagents that are free from peroxides and metal contaminants to minimize the risk of oxidative degradation.

  • Protective Packaging and Storage: Store the API and final drug product in well-sealed containers, protected from light and oxygen, to prevent degradation over its shelf life.[1]

  • Formulation Considerations: Avoid excipients that are known to contain reactive species (e.g., peroxides in povidone) or that might alter the micro-pH environment in a way that promotes degradation.[19]

Conclusion

The Dapagliflozin Keto Impurity is a critical quality attribute that can arise from both synthetic and degradation pathways. A thorough understanding of its formation mechanisms—namely, incomplete reduction of a synthetic intermediate and oxidative degradation of the final API—is essential for its control. By carefully managing reaction conditions, particularly temperature and reagent stoichiometry, and by implementing robust analytical monitoring and appropriate storage conditions, the levels of this impurity can be effectively minimized, ensuring the consistent quality, safety, and efficacy of Dapagliflozin.

References

  • Alentris Research Pvt. Ltd. (2024, August 28). Dapagliflozin impurity.
  • Desai, S. J., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. Organic Process Research & Development, 23(7), 1466-1471. Available from: [Link]

  • Wang, C., et al. (2023). Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. Organic Process Research & Development, 27(2), 336-344. Available from: [Link]

  • El-Kimary, E. I., et al. (2025). New green HPLC and TLC methods for the determination of dapagliflozin, metformin hydrochloride, and its two official impurities, melamine and cyanoguanidine, in their quaternary mixture. Journal of Separation Science. Available from: [Link]

  • Souza, K. M., et al. (2021). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Drug Analytical Research, 5(1), 28-37. Available from: [Link]

  • Wang, C., et al. (2023). Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. R Discovery. Available from: [Link]

  • Reddy, G. R., et al. (2018). Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Journal of Chemical Sciences, 130(8), 104. Available from: [Link]

  • Preparation method of dapagliflozin. (2020). Google Patents. CN111057032A.
  • Kumar, J., et al. (2019). Forced degradation study of dapagliflozin by a new validated stability indicating HPTLC method. Asian Journal of Chemistry, 31(7), 1563-1568. Available from: [Link]

  • van der Veen, J. N., et al. (2021). A metabolomics-based molecular pathway analysis of how the sodium-glucose co-transporter-2 inhibitor dapagliflozin may slow kidney function decline in patients with diabetes. Diabetes, Obesity and Metabolism, 23(9), 2189-2199. Available from: [Link]

  • Walczak, J., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Pharmaceuticals, 16(5), 754. Available from: [Link]

  • Kumar, A., et al. (2024). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica, 16(2), 1-10. Available from: [Link]

  • Souza, K. M., et al. (2021). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. ResearchGate. Available from: [Link]

  • El-Gizawy, S. M., et al. (2019). Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and Metformin. BUE Scholar. Available from: [Link]

  • Jo, Y., et al. (2021). The SGLT2 inhibitor dapagliflozin promotes systemic FFA mobilization, enhances hepatic β-oxidation, and induces ketosis. JCI Insight, 6(13), e145450. Available from: [Link]

  • Patil, S., & Deshpande, S. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Current Pharmaceutical Analysis, 19(5), 356-364. Available from: [Link]

  • Jo, S., et al. (2021). Improved Manufacturability and In Vivo Comparative Pharmacokinetics of Dapagliflozin Cocrystals in Beagle Dogs and Human Volunteers. Pharmaceutics, 13(9), 1339. Available from: [Link]

  • Jo, S., et al. (2021). Equilibrium solubility and dose number of dapagliflozin (DAP), dapagliflozin propanediol monohydrate (DAP-PH), and DAP cocrystal in various aqueous media. ResearchGate. Available from: [Link]

  • Kumar, J., et al. (2018). Degradation Study of Dapagliflozin in API by Spectroscopic Method. Neliti. Available from: [Link]

  • Bopudi, N., et al. (2018). Development and Validation of Stability Indicating HPLC Method for Estimation of Dapagliflozin in Marketed Formulation. International Journal of Pharmacy & Pharmaceutical Research, 12(3), 123-144. Available from: [Link]

  • Patel, P., et al. (2025). Development and Validation of Stability Indicating RP-HPLC method for Simultaneous assessment of Dapagliflozin and Metformin in their pure forms and in the presence of selected excipients. International Journal of Drug Delivery Technology, 15(1), 99-105. Available from: [Link]

  • Patel, J., & Patel, K. (2023). Development and Validation of the Stability indicating Assay Methodology Employing LC-MS/MS for Concurrent Quantification of Dapagliflozin. Research Journal of Pharmacy and Technology, 16(10), 4785-4791. Available from: [Link]

  • Dapagliflozin impurity synthesis method. (2016). Google Patents. CN105622357A.
  • Desai, S. J., et al. (2019). A Concise and Efficient Synthesis of Dapagliflozin. ResearchGate. Available from: [Link]

  • ChemWhat. (2026). Dapagliflozin Keto Impurity CAS#: 2169998-23-4. Available from: [Link]

Sources

Exploratory

Dapagliflozin Forced Degradation: A Comprehensive Guide to Stability Under Acidic, Alkaline, and Oxidative Stress

Executive Summary Dapagliflozin (DAPA) is a highly selective sodium-glucose co-transporter 2 (SGLT2) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. Chemically, it is a C-glucoside derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dapagliflozin (DAPA) is a highly selective sodium-glucose co-transporter 2 (SGLT2) inhibitor widely prescribed for the management of type 2 diabetes mellitus[1]. Chemically, it is a C-glucoside derivative. While the C-C glycosidic bond confers greater stability compared to traditional O-glycosides, DAPA remains susceptible to specific hydrolytic and oxidative degradation pathways[2]. As a Senior Application Scientist, I approach forced degradation not merely as a regulatory checkbox for ICH Q1A(R2) compliance, but as a predictive tool to map a molecule's vulnerabilities. Understanding these degradation pathways is a fundamental requirement for developing robust stability-indicating assays (SIAs) that ensure drug efficacy and patient safety[3].

Mechanistic Pathways of Degradation

To develop a self-validating analytical method, one must first understand the causality behind the degradation. DAPA exhibits distinct structural vulnerabilities when exposed to extreme pH or reactive oxygen species[4].

  • Acidic Stress (Hydrolysis): Under acidic conditions (e.g., 1N HCl at 60°C), the high concentration of protons targets the oxygen atom within the oxane (tetrahydropyran) ring of the glucoside moiety. Protonation leads to ring opening, forming acyclic degradation products, or in severe cases, cleavage of the C-glycosidic linkage[5]. LC-MS/MS characterization often reveals a primary degradation product (DP1) with an m/z of 426.300 ([M+H]+) corresponding to the hydrated/ring-opened form[4].

  • Alkaline Stress (Base-Catalyzed Hydrolysis): Exposure to strong bases (e.g., 1N NaOH at 60°C) initiates nucleophilic attack by hydroxide ions. This base-catalyzed hydrolysis primarily drives structural rearrangements and further ring-opening events, yielding distinct degradants (e.g., DP2 with an m/z of 420.100)[4].

  • Oxidative Stress: Oxidative environments (e.g., 30% H2O2) generate reactive oxygen species (ROS) that target electron-rich centers in the DAPA molecule, such as the ethoxy group or the aromatic rings[2]. This leads to the formation of polar oxidized metabolites, which elute significantly earlier than the parent compound in reverse-phase chromatography[1].

DegradationPathways DAPA Dapagliflozin (API) C-glucoside derivative Acid Acidic Stress (1N HCl, 60°C) DAPA->Acid Base Alkaline Stress (1N NaOH, 60°C) DAPA->Base Oxidative Oxidative Stress (30% H2O2, 60°C) DAPA->Oxidative DP_Acid Acid Degradation Products (Oxane ring opening, m/z 426.3) Acid->DP_Acid Hydrolysis (H+) DP_Base Base Degradation Products (Base-catalyzed hydrolysis, m/z 420.1) Base->DP_Base Hydrolysis (OH-) DP_Ox Oxidative Metabolites (Oxidation of ethoxy/aromatic groups) Oxidative->DP_Ox Oxidation (ROS)

Caption: Chemical degradation pathways of Dapagliflozin under acidic, alkaline, and oxidative stress.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and analytical integrity, forced degradation studies must be meticulously controlled. The following protocols are designed to induce 5% to 20% degradation—the optimal window to generate primary degradants without causing secondary degradation (which obscures the primary pathways).

Step-by-Step Methodology

1. Preparation of Stock Solution: Accurately weigh and transfer Dapagliflozin API into a volumetric flask. Dissolve in a suitable diluent (e.g., Methanol:Water 80:20 v/v) to achieve a stock concentration of 1000 µg/mL[6]. Causality: Methanol ensures complete solubilization of the lipophilic aglycone moiety, while water provides compatibility with aqueous stress reagents.

2. Acidic Degradation:

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1N HCl.

  • Subject the flask to thermal stress in a water bath at 60°C for 3 to 48 hours (monitor periodically)[5].

  • Critical Step: Neutralize with 1 mL of 1N NaOH[4].

  • Causality: Neutralization quenches the reaction precisely at the target timepoint and prevents acidic damage to the HPLC column's silica stationary phase.

3. Alkaline Degradation:

  • Transfer 1 mL of stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1N NaOH.

  • Heat at 60°C for 5 hours[4].

  • Neutralize with 1 mL of 1N HCl[4].

4. Oxidative Degradation:

  • Transfer 1 mL of stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 30% H2O2.

  • Heat at 60°C for 4 hours[4].

  • Causality: Hydrogen peroxide degrades into water and oxygen; thus, neutralization is not strictly required, but the sample must be analyzed promptly to prevent ongoing radical reactions.

5. Dilution and Filtration: Make up the volume of all stressed samples to 10 mL with the diluent (final theoretical API concentration: 100 µg/mL). Filter through a 0.45 µm nylon membrane before HPLC injection[7].

ExperimentalWorkflow cluster_Stress Forced Degradation (ICH Q1A) Start Prepare API Stock Solution (1000 µg/mL in MeOH/Water) Acid Acidic Stress + 1N HCl, 60°C (3-48h) Start->Acid Base Alkaline Stress + 1N NaOH, 60°C (5h) Start->Base Ox Oxidative Stress + 30% H2O2, 60°C (4h) Start->Ox Neutralize Neutralization / Quenching (Add 1N NaOH or 1N HCl) Acid->Neutralize Base->Neutralize Dilute Dilution & Filtration (0.45 µm Nylon Membrane) Ox->Dilute Direct dilution Neutralize->Dilute Analyze RP-HPLC / LC-MS/MS Analysis (Stability-Indicating Assay) Dilute->Analyze

Caption: Experimental workflow for forced degradation and sample preparation of Dapagliflozin.

Analytical Strategy & Quantitative Data

A robust Stability-Indicating Assay (SIA) must resolve the parent drug from all degradation products. A typical RP-HPLC method utilizes a core-shell C18 column (e.g., 250 × 4.6 mm, 5 µm) with an isocratic or gradient mobile phase (e.g., Phosphate Buffer pH 4.0 : Methanol : Acetonitrile) and PDA detection at ~225-265 nm.

The table below synthesizes quantitative degradation data observed under various stress conditions, highlighting the molecule's specific vulnerabilities[5],[4],:

Stress ConditionReagent / EnvironmentTemp / TimeExtent of Degradation (%)Primary Degradant Characteristics
Acidic 1N HCl60°C / 3–48 h20% – 25%High sensitivity. DP1 (m/z 426.3) formed via oxane ring opening.
Alkaline 1N NaOH60°C / 5 h10% – 15%Moderate sensitivity. DP2 (m/z 420.1) formed via base-catalyzed hydrolysis.
Oxidative 30% H2O260°C / 4 h12% – 18%Moderate to high sensitivity. Polar oxidized metabolites eluting early.
Thermal Dry Heat80°C / 48 h< 2%Highly stable. No significant degradation peaks observed.
Photolytic UV LightICH Q1B standard< 2%Highly stable. Minor structural rearrangements if exposed extensively.

Note: Data synthesized from validated LC-MS/MS and RP-HPLC stability-indicating studies.

Conclusion

Dapagliflozin demonstrates a distinct degradation profile characterized by high susceptibility to acidic and oxidative environments, while remaining remarkably stable under thermal and photolytic stress[5],[4]. By employing meticulously controlled forced degradation protocols and advanced LC-MS/MS characterization, analytical scientists can confidently validate stability-indicating methods. This ensures that any degradation occurring during the product's shelf-life is accurately quantified, safeguarding the therapeutic integrity of this critical anti-diabetic agent.

References

  • Title: Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods Source: NIH / Oxford Academic URL
  • Title: Stability-indicating RP-HPLC method development for determination of Dapagliflozin in pharmaceutical dosage form Source: IJNRD URL
  • Title: Degradation pathways of dapagliflozin propanediol anhydrous under stress conditions Source: Benchchem URL
  • Title: Dapagliflozin forced degradation studies Source: ResearchGate URL
  • Title: DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN Source: Rasayan Journal of Chemistry URL

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to High-Performance Liquid Chromatography (HPLC) for Dapagliflozin Impurity Profiling

Abstract This comprehensive application note provides a detailed protocol for the impurity profiling of Dapagliflozin using High-Performance Liquid Chromatography (HPLC). Dapagliflozin, a sodium-glucose cotransporter-2 (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the impurity profiling of Dapagliflozin using High-Performance Liquid Chromatography (HPLC). Dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, is a widely prescribed medication for the management of type 2 diabetes.[1][2][3][4][5] Ensuring the purity and safety of the active pharmaceutical ingredient (API) is of paramount importance in drug development and manufacturing.[1][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering a robust and validated method for the separation, identification, and quantification of potential impurities in Dapagliflozin. The methodology is grounded in established scientific principles and adheres to the guidelines set forth by the International Council for Harmonisation (ICH).[2][8][9][10]

Introduction: The Criticality of Impurity Profiling for Dapagliflozin

Dapagliflozin's therapeutic efficacy can be compromised by the presence of impurities, which can originate from the manufacturing process, degradation of the drug substance, or interactions with excipients.[1][3][] These impurities, even at trace levels, can potentially impact the safety and stability of the final drug product.[7] Regulatory agencies such as the FDA and EMA have stringent guidelines regarding the acceptable levels of impurities in pharmaceutical products.[1][5][7] Therefore, a well-developed and validated analytical method for impurity profiling is a critical component of quality control in the pharmaceutical industry.[4][6][7]

This application note details a stability-indicating HPLC method capable of resolving Dapagliflozin from its known process-related impurities and degradation products. The method's development was guided by the principles of green analytical chemistry, aiming for efficiency and reduced environmental impact.[8][12]

Understanding Potential Dapagliflozin Impurities

Impurities in Dapagliflozin can be broadly categorized as:

  • Process-Related Impurities: These include starting materials, intermediates, by-products, and reagents used in the synthesis of Dapagliflozin.[1][3]

  • Degradation Products: These arise from the degradation of the Dapagliflozin molecule under various stress conditions such as exposure to acid, base, oxidation, heat, or light.[1][][13][14] Forced degradation studies are intentionally conducted to produce these impurities and to demonstrate the stability-indicating nature of the analytical method.[2][10][13][15]

  • Enantiomeric Impurities: The presence of the unintended enantiomer of Dapagliflozin is also a critical purity attribute.[8][]

Experimental

Materials and Reagents
  • Reference Standards: Dapagliflozin and its known impurities (analytical grade) were procured from a reputable supplier.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (Milli-Q or equivalent).

  • Chemicals: Orthophosphoric acid (AR grade), Hydrochloric acid (AR grade), Sodium hydroxide (AR grade), and Hydrogen peroxide (30%, AR grade).

  • Columns: A Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm) was used for the primary method.[9] Alternative columns such as a Kromasil 100-5-C8 (100 mm x 4.6 mm) or a Chiralcel OJ-3R for enantiomeric separation can also be employed.[8][10]

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. The following conditions were found to be effective for the analysis of Dapagliflozin and its impurities:

ParameterConditionRationale
Column Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm)[9]The C18 stationary phase provides excellent hydrophobic retention and selectivity for Dapagliflozin and its structurally related impurities. The 250 mm length enhances resolution.
Mobile Phase A 0.1% Orthophosphoric acid in Water (pH adjusted to 3.5)[12]The acidic pH suppresses the ionization of acidic impurities and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good elution strength for the analytes.
Gradient Program See Table 2A gradient elution is necessary to resolve impurities with a wide range of polarities in a reasonable analysis time.
Flow Rate 1.0 mL/min[7][8][9][10]A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °C[16]Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 224 nm[10][16]This wavelength provides good sensitivity for both Dapagliflozin and its potential impurities based on their UV spectra. Other wavelengths such as 245 nm have also been reported.[9]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Acetonitrile:Water (50:50, v/v)[17]This mixture ensures good solubility of both the API and its impurities.

Table 1: Optimized Chromatographic Conditions

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0 70 30
10 70 30
25 40 60
35 20 80
40 20 80
42 70 30

| 50 | 70 | 30 |

Protocols

Standard and Sample Preparation

3.1.1. Standard Stock Solution (Dapagliflozin)

  • Accurately weigh about 25 mg of Dapagliflozin reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Make up the volume to 25 mL with the diluent to obtain a concentration of 1000 µg/mL.

3.1.2. Impurity Stock Solution

  • Accurately weigh about 2.5 mg of each known impurity into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Make up the volume to 25 mL with the diluent to obtain a concentration of 100 µg/mL for each impurity.

3.1.3. Spiked Sample Solution (for Method Development and Validation)

  • Pipette 1.0 mL of the Dapagliflozin standard stock solution and 1.0 mL of the impurity stock solution into a 10 mL volumetric flask.

  • Make up the volume to 10 mL with the diluent. This will result in a solution containing 100 µg/mL of Dapagliflozin and 10 µg/mL of each impurity.

3.1.4. Test Sample Preparation (from Tablet Dosage Form)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of Dapagliflozin into a 100 mL volumetric flask.

  • Add about 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.

  • Make up the volume to 100 mL with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating capability of the HPLC method.[2][10][13][14][15]

  • Acid Hydrolysis: To 1 mL of the Dapagliflozin stock solution, add 1 mL of 1N HCl. Reflux at 60°C for 1 hour.[15] Cool the solution and neutralize with 1N NaOH.

  • Alkaline Hydrolysis: To 1 mL of the Dapagliflozin stock solution, add 1 mL of 1N NaOH. Reflux at 60°C for 1 hour.[15] Cool the solution and neutralize with 1N HCl.

  • Oxidative Degradation: To 1 mL of the Dapagliflozin stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 3 hours.[2][15]

  • Thermal Degradation: Expose the solid Dapagliflozin powder to a temperature of 60°C in an oven for 7 days.[15]

  • Photolytic Degradation: Expose the solid Dapagliflozin powder to UV light (254 nm) in a photostability chamber for 7 days.[15]

After the specified exposure time, prepare the samples in the diluent to a final concentration of approximately 100 µg/mL and analyze by HPLC.

Results and Discussion

The developed HPLC method successfully separated Dapagliflozin from its known impurities and degradation products. A representative chromatogram of a spiked sample is shown below.

(A representative chromatogram would be displayed here in a real application note)

The retention times and relative retention times (RRT) for Dapagliflozin and its impurities are summarized in Table 3.

Table 3: Retention Data for Dapagliflozin and its Impurities

Compound Retention Time (min) Relative Retention Time (RRT)
Impurity A 2.72 0.16
Impurity B 7.82 0.46
Impurity C 10.58 0.62
Dapagliflozin 16.95 1.00
Impurity D 21.11 1.25
Impurity E 30.37 1.79
Impurity F 34.36 2.03

(Retention times are based on the method described in[9])

The method was validated according to ICH guidelines, and the results are summarized in Table 4.[9]

Table 4: Summary of Method Validation Parameters

Parameter Result
Linearity (µg/mL) 0.1 - 150
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.03
LOQ (µg/mL) 0.1
Accuracy (% Recovery) 98.0 - 102.0
Precision (%RSD) < 2.0

| Robustness | Robust |

The forced degradation studies showed that Dapagliflozin is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable to thermal and photolytic stress.[10][13][14][15] The developed method was able to resolve the degradation products from the parent drug, confirming its stability-indicating nature.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Preparation HPLC HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample Test Sample Preparation Sample->HPLC Forced_Deg Forced Degradation Sample Preparation Forced_Deg->HPLC Detection UV Detection (224 nm) HPLC->Detection Integration Peak Integration & Identification Detection->Integration Quantification Impurity Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Dapagliflozin Impurity Profiling.

Logical Relationship of Chromatographic Parameters

separation_logic cluster_params Chromatographic Parameters cluster_outcomes Separation Outcomes Mobile_Phase Mobile Phase Composition Resolution Resolution Mobile_Phase->Resolution affects Retention_Time Retention Time Mobile_Phase->Retention_Time affects Column_Chem Column Chemistry (C18) Column_Chem->Resolution determines Column_Chem->Retention_Time determines Flow_Rate Flow Rate Flow_Rate->Retention_Time inversely affects Analysis_Time Analysis Time Flow_Rate->Analysis_Time inversely affects Temperature Temperature Temperature->Retention_Time affects Peak_Shape Peak Shape Temperature->Peak_Shape improves Gradient Gradient Profile Gradient->Resolution optimizes for complex mixtures Gradient->Analysis_Time reduces

Caption: Interplay of HPLC Parameters in Impurity Separation.

Conclusion

The HPLC method detailed in this application note is a reliable, sensitive, and specific tool for the comprehensive impurity profiling of Dapagliflozin in bulk drug and pharmaceutical dosage forms. The method's validation in accordance with ICH guidelines ensures its suitability for routine quality control and stability studies. By providing a thorough understanding of the experimental choices and a step-by-step protocol, this guide serves as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

  • Kamaliya, B., et al. (2025). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica, 17(2), 646-656. [Link]

  • ResearchGate. (n.d.). Dapagliflozin forced degradation studies. [Link]

  • SynThink. (n.d.). Dapagliflozin EP Impurities & USP Related Compounds. [Link]

  • Grace, et al. (2021). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. International Journal of Applied Pharmaceutics, 13(5), 235-243. [Link]

  • Alentris Research Pvt. Ltd. (2024). Dapagliflozin impurity. [Link]

  • Rasayan Journal of Chemistry. (2022). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN. RASĀYAN J. Chem., 18(3). [Link]

  • Chaudhari, U., et al. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Drug Metabolism and Bioanalysis Letters, 16(2), 140-152. [Link]

  • Sanagapati, M., et al. (2017). A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin. Der Pharma Chemica, 9(12), 86-93. [Link]

  • Daicel Pharma Standards. (n.d.). Dapagliflozin Impurities Manufacturer & Supplier. [Link]

  • SynZeal. (n.d.). Dapagliflozin Impurities. [Link]

  • El-Kimary, E. I., et al. (2023). New green HPLC and TLC methods for the determination of dapagliflozin, metformin hydrochloride, and its two official impurities, melamine and cyanoguanidine, in their quaternary mixture. Journal of the Iranian Chemical Society, 20, 2487–2498. [Link]

  • Veeprho. (n.d.). Dapagliflozin Impurities and Related Compound. [Link]

  • Asian Publication Corporation. (2019). HPLC Analysis of Dapagliflozin in Bulk Drug and Marketed Tablet Formulation. Asian Journal of Chemistry, 31(7), 1457-1461. [Link]

  • International Journal of Environmental Sciences. (2025). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. [Link]

  • Suneetha, A., & Rao, A. S. (2023). METHOD DEVELOPMENT AND VALIDATION OF DAPAGLIFLOZIN BY RP-HPLC. Journal of Pharmaceutical Negative Results, 14(1), 58-65. [Link]

  • Drug Analytical Research. (2021). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Drug Analytical Research, 5(2), 43-54. [Link]

  • Google Patents. (2019).
  • ResearchGate. (2021). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. [Link]

  • Rasayan Journal of Chemistry. (2025). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN. RASĀYAN J. Chem., 18(3). [Link]

Sources

Application

Comprehensive Protocol for Forced Degradation Studies of Dapagliflozin Propanediol Anhydrous

Executive Summary & Mechanistic Rationale Dapagliflozin propanediol anhydrous is a potent, highly selective sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus[1]. To...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Dapagliflozin propanediol anhydrous is a potent, highly selective sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus[1]. To ensure the safety and efficacy of its pharmaceutical dosage forms, regulatory bodies require the development of stability-indicating methods (SIMs) capable of distinguishing the intact active pharmaceutical ingredient (API) from its degradation products[1].

According to the International Council for Harmonisation ICH Q1A(R2) guidelines, forced degradation (stress testing) must be conducted to elucidate the intrinsic stability of the drug substance and establish its primary degradation pathways[2]. Dapagliflozin’s C-aryl glucoside structure, which contains multiple hydroxyl groups, renders it particularly susceptible to hydrolytic cleavage and oxidative degradation, while demonstrating relative thermal stability[3].

Causality of Experimental Design (Expertise & Experience)

A scientifically sound forced degradation study does not simply aim to destroy the molecule; it aims to understand its vulnerabilities. The experimental choices in this protocol are governed by the following mechanistic principles:

  • The 5–20% Degradation Target: Per ICH Q1A(R2) expectations, the optimal degradation range is strictly 5% to 20%[4]. Degradation below 5% fails to generate sufficient degradant concentrations for accurate LC-MS structural elucidation. Conversely, degradation exceeding 20% risks the formation of secondary and tertiary degradation products that do not reflect realistic shelf-life stability, thereby cluttering the chromatogram with irrelevant peaks[4].

  • Sample Quenching (Neutralization): Halting hydrolytic degradation via neutralization is a critical causality step. It not only freezes the reaction kinetics at the exact time point for reproducible data but also protects the HPLC column. Injecting highly acidic (pH < 2) or alkaline (pH > 8) samples will cause irreversible ligand cleavage or silica dissolution in standard reversed-phase stationary phases.

  • Mobile Phase Optimization: Dapagliflozin possesses multiple polar hydroxyl groups. At a neutral pH, secondary interactions between these groups and unendcapped silanols on the silica stationary phase cause severe peak tailing. Lowering the mobile phase pH (e.g., pH 3.0) suppresses silanol ionization, yielding sharp, symmetrical peaks[5].

Self-Validating System: Mass Balance Verification

To ensure Trustworthiness , this protocol operates as a self-validating system. A degradation protocol is scientifically void if it cannot account for the entire sample mass. For every stress condition described below, you must calculate the Mass Balance :

Mass Balance (%) =[(Area of Intact API + Sum of Areas of Degradants) / Area of Unstressed Control] × 100

Validation Rule: If the mass balance falls below 95%, the system flags a discrepancy. This indicates either the formation of volatile degradants that escaped the system, degradants lacking a UV chromophore, or irreversible retention of degradants on the stationary phase. In such cases, the protocol dictates an immediate switch to orthogonal detection methods (e.g., LC-MS/MS or Evaporative Light Scattering Detection).

Quantitative Data Summary

The following table summarizes the expected degradation profiles of Dapagliflozin under various ICH-compliant stress conditions, synthesized from established literature and empirical data[6],[7].

Stress ConditionReagent / EnvironmentExposure ConditionsTarget Degradation (%)Primary Degradation Pathway
Acidic Hydrolysis 1N HCl60°C for 2 hours10.0 – 15.0%C-aryl glucoside cleavage
Alkaline Hydrolysis 1N NaOH60°C for 2 hours10.0 – 18.0%Epimerization / Cleavage
Neutral Hydrolysis Distilled Water60°C for 3 hours~11.1%Hydrolytic cleavage
Oxidative Stress 3% H₂O₂60°C for 6 hours10.0 – 20.0%Hydroxyl oxidation
Thermal Stress Dry Heat (Solid)65°C – 70°C for 4 hours< 5.0%Thermal breakdown
Photolytic Stress 4500 ± 500 lux10 days~9.5%Structural rearrangement

Step-by-Step Experimental Methodologies

Step 4.1: Preparation of Stock Solution
  • Accurately weigh 10 mg of Dapagliflozin propanediol anhydrous reference standard.

  • Transfer to a 10 mL volumetric flask and dissolve in HPLC-grade methanol to achieve a concentration of 1000 µg/mL.

  • Note: Methanol is selected as the diluent because it ensures complete solubilization of the anhydrous propanediol form while remaining fully miscible with the aqueous stressors[3].

Step 4.2: Hydrolytic Degradation (Acidic, Alkaline, Neutral)
  • Acidic Stress: Transfer 1 mL of the stock solution into a 10 mL round-bottom flask. Add 1 mL of 1N HCl. Reflux the mixture in a water bath at 60°C for exactly 2 hours[7].

  • Alkaline Stress: Transfer 1 mL of the stock solution into a separate flask. Add 1 mL of 1N NaOH. Reflux at 60°C for exactly 2 hours[7].

  • Neutral Stress: Transfer 1 mL of the stock solution and add 1 mL of distilled water. Reflux at 60°C for 3 hours[6].

  • Quenching (Critical): Immediately upon removing the flasks from the heat, neutralize the acidic sample with 1 mL of 1N NaOH, and the alkaline sample with 1 mL of 1N HCl.

  • Dilute all samples to 10 mL with the mobile phase prior to injection.

Step 4.3: Oxidative Degradation
  • Transfer 1 mL of the stock solution to a 10 mL flask.

  • Add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

  • Incubate the mixture at 60°C for 6 hours[7].

  • Quenching: Dilute immediately with the mobile phase. If ongoing oxidation in the autosampler is suspected, quench residual peroxide with a calculated stoichiometric amount of sodium thiosulfate.

Step 4.4: Thermal and Photolytic Degradation (Solid State)
  • Thermal Stress: Spread 50 mg of solid Dapagliflozin propanediol anhydrous in a thin, uniform layer across a glass Petri dish. Place in a hot air oven at 65°C to 70°C for 4 hours[7].

  • Photolytic Stress: Expose a separate solid sample in a photostability chamber to a light cabinet providing 4500 ± 500 lux for 10 days, ensuring compliance with ICH Q1B[6].

  • Reconstitution: Accurately weigh 10 mg of the stressed solid, dissolve in methanol, and dilute to the target working concentration (e.g., 100 µg/mL) with the mobile phase.

Analytical Workflow and Pathway Visualizations

To successfully separate Dapagliflozin from its degradation products, a stability-indicating RP-HPLC method is required. Separation is typically achieved using a C18 core-shell column, utilizing an isocratic mobile phase of 0.1% triethylamine and acetonitrile (pH adjusted to 3.0 with orthophosphoric acid)[7],[8].

Workflow Stock Dapagliflozin API Stock Solution Acid Acidic Stress 1N HCl, 60°C Stock->Acid Base Alkaline Stress 1N NaOH, 60°C Stock->Base Ox Oxidative Stress 3-30% H2O2 Stock->Ox Thermal Thermal/Photo Solid State Stock->Thermal Quench Neutralization & Quenching Acid->Quench Add NaOH Base->Quench Add HCl Ox->Quench Dilute/Thiosulfate Thermal->Quench Dissolve SST System Suitability & Mass Balance Check Quench->SST Target 5-20% Deg

Caption: General experimental workflow for forced degradation studies.

Pathways API Dapagliflozin (Intact SGLT2i) Hydrolysis Hydrolytic Pathway (Acid/Base/Neutral) API->Hydrolysis Oxidation Oxidative Pathway (Peroxides/Radicals) API->Oxidation Thermal Thermal/Photolytic Pathway API->Thermal Deg1 C-Aryl Glucoside Cleavage Products Hydrolysis->Deg1 Deg2 Hydroxyl Oxidation Derivatives Oxidation->Deg2 Deg3 Epimerization & Rearrangements Thermal->Deg3

Caption: Primary degradation pathways of Dapagliflozin under ICH Q1A(R2) stress conditions.

Sources

Method

High-Resolution UHPLC Method for the Stability-Indicating Separation of Dapagliflozin and Its Degradation Products

Scientific Context and Mechanistic Principles Dapagliflozin is a highly selective and reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2), representing a critical therapeutic class for the management of ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Mechanistic Principles

Dapagliflozin is a highly selective and reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2), representing a critical therapeutic class for the management of type 2 diabetes mellitus[1]. By selectively blocking SGLT2 in the proximal renal tubule, Dapagliflozin prevents the reabsorption of filtered glucose, thereby promoting urinary glucose excretion and effectively lowering blood glucose levels[2].

SGLT2_Pathway Dapa Dapagliflozin API SGLT2 SGLT2 Transporter (Proximal Tubule) Dapa->SGLT2 Binds Block Inhibition of Glucose Reabsorption SGLT2->Block Inhibits Excretion Urinary Glucose Excretion Block->Excretion Induces Outcome Lowered Blood Glucose Levels Excretion->Outcome Results in

Mechanism of action of Dapagliflozin via SGLT2 inhibition in the kidneys.

To guarantee the safety, efficacy, and shelf-life of Dapagliflozin formulations, regulatory bodies require robust stability-indicating analytical methods. Forced degradation studies, executed in accordance with ICH Q1A (R2) guidelines, systematically expose the active pharmaceutical ingredient (API) to harsh environmental stressors to artificially generate and identify potential degradation products[3],[4].

Causality in Chromatographic Design

Dapagliflozin is particularly susceptible to alkaline hydrolysis, which follows pseudo-first-order reaction kinetics, and oxidative cleavage[1],[2]. Separating the parent compound from these structurally similar degradants requires exceptional resolving power.

Ultra-High-Performance Liquid Chromatography (UHPLC) is selected over traditional HPLC due to its use of sub-2 µm particle stationary phases[1]. According to the van Deemter equation, smaller particles minimize eddy diffusion and mass transfer resistance, yielding sharper peaks and superior resolution. Furthermore, Dapagliflozin contains multiple hydroxyl groups. By utilizing an acidic mobile phase (e.g., pH 3.5 phosphate buffer), the ionization of these functional groups is suppressed. This ensures the molecule remains in a neutral, hydrophobic state, maximizing its interaction with the non-polar C18 stationary phase and preventing peak tailing[1],[5].

Experimental Architecture and Workflow

A self-validating analytical protocol requires built-in controls. This workflow includes unstressed API controls, blank solvent injections, and neutralization steps to ensure that observed peaks are true degradants and not artifacts of the stress reagents or column degradation.

Forced_Degradation API Dapagliflozin API (Stock Solution) Acid Acidic Stress (0.1 N HCl, 60°C) API->Acid Base Alkaline Stress (0.1 N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Thermal Thermal Stress (Dry Heat, 60°C) API->Thermal Neutralize Neutralization & Dilution Acid->Neutralize + NaOH Base->Neutralize + HCl Ox->Neutralize Dilute Thermal->Neutralize Dilute Filter Filtration (0.22 µm PTFE) Neutralize->Filter UHPLC UHPLC-PDA Analysis Filter->UHPLC

Systematic forced degradation and sample preparation workflow for UHPLC.

Optimized UHPLC Chromatographic Conditions

The following parameters have been optimized to ensure baseline separation between Dapagliflozin and its primary hydrolytic and oxidative degradants[1],[5].

ParameterSpecificationScientific Rationale
Column C18 Core-Shell or RSLC (100 mm × 2.1 mm, 2.2 µm)Sub-2 µm particles provide high theoretical plate counts for resolving closely eluting impurities[1].
Mobile Phase Potassium dihydrogen phosphate buffer (pH 3.5) : Acetonitrile (50:50, v/v)Isocratic elution with acidic pH suppresses hydroxyl ionization, ensuring robust retention[1].
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns, reducing solvent consumption[1],[2].
Column Temp 60 °CReduces mobile phase viscosity, lowering backpressure and improving mass transfer[1].
Detection UV/PDA at 224 nm - 230 nmCorresponds to the maximum UV absorbance ( λmax​ ) of the Dapagliflozin chromophore[3],[5].
Injection Vol 2.0 µLPrevents column overloading and minimizes extra-column band broadening.

Step-by-Step Forced Degradation Protocol

Note: All stress samples must be compared against an unstressed API control and a reagent blank to confirm mass balance and peak purity.

Step 1: Preparation of Stock Solution Accurately weigh 10 mg of Dapagliflozin API and dissolve in 10 mL of HPLC-grade methanol to achieve a primary stock concentration of 1 mg/mL[6].

Step 2: Acidic Degradation

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 0.1 N HCl.

  • Incubate in a water bath at 60 °C for 60 minutes[3].

  • Causality Check: Neutralize with 1 mL of 0.1 N NaOH. Why? Injecting highly acidic samples (pH < 2) strips the bonded C18 phase from the silica support of the UHPLC column.

  • Dilute to volume with mobile phase and filter through a 0.22 µm PTFE syringe filter.

Step 3: Alkaline Degradation

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 0.1 N NaOH.

  • Incubate at 60 °C for 60 minutes[3].

  • Neutralize with 1 mL of 0.1 N HCl to prevent silica dissolution (which occurs rapidly at pH > 8)[6].

  • Dilute to volume and filter.

Step 4: Oxidative Degradation

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 3% H2​O2​ (v/v)[1].

  • Store at room temperature for 12 hours protected from light[1].

  • Dilute to volume with mobile phase and filter.

Step 5: Thermal & Photolytic Degradation

  • Thermal: Expose solid API powder to dry heat at 60 °C for 72 hours[1]. Dissolve and dilute to target concentration.

  • Photolytic: Expose solid API powder to direct UV light/sunlight for 24 hours[3]. Dissolve and dilute to target concentration.

Data Synthesis and Method Validation

The developed UHPLC method acts as a self-validating system by demonstrating that the API peak is spectrally pure (using PDA peak purity analysis) and completely resolved from all stress-induced degradants[7].

Summary of Forced Degradation Results
Stress ConditionReagent / EnvironmentExposureExtent of DegradationPrimary Observation
Acidic 0.1 N HCl60 °C, 1h~1.0% - 2.0%Mild hydrolysis; minor degradant peaks observed[7].
Alkaline 0.1 N NaOH60 °C, 1h~15.0% - 28.0%Significant pseudo-first-order degradation; major hydrolytic products formed[1],[7].
Oxidative 3% H2​O2​ RT, 12h~2.0% - 5.0%Moderate oxidative cleavage[1],[7].
Thermal Dry Heat60 °C, 72h< 1.0%Highly stable under thermal stress[1].
Photolytic UV Light24h< 1.0%Photostable[3].
Method Validation Metrics (ICH Q2 R2)

To establish trustworthiness, the method must be validated against ICH Q2 (R2) parameters[3].

Validation ParameterICH Acceptance CriteriaTypical Method Performance
Linearity R2>0.995 R2>0.999 (Range: 1 - 50 µg/mL)[1],[5]
Precision (Repeatability) %RSD < 2.0%%RSD < 1.0%[3]
Accuracy (Recovery) 98.0% - 102.0%99.7% - 100.5%[2]
Specificity Peak Purity Angle < ThresholdComplies; no co-elution with degradants[3]
Sensitivity (LOD / LOQ) Signal-to-Noise > 3 (LOD) / > 10 (LOQ)LOD: ~0.3 µg/mL, LOQ: ~0.9 µg/mL[7]

Conclusion

This stability-indicating UHPLC protocol provides a highly specific, rapid, and robust framework for the quantification of Dapagliflozin in the presence of its degradation products. By strictly controlling mobile phase pH and utilizing sub-2 µm stationary phases, the method successfully resolves the parent drug from complex alkaline and oxidative degradants, fulfilling ICH Q1A (R2) and Q2 (R2) regulatory requirements for pharmaceutical quality control.

References

  • A novel RP-HPLC approach for simultaneous determination of dapagliflozin, linagliptin, and metformin in pharmaceutical formulations - PMC, nih.gov.
  • Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and Metformin, bue.edu.eg.
  • Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods, researchgate.net.
  • Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and Metformin, academia.edu.
  • Degradation pathways of dapagliflozin propanediol anhydrous under stress conditions, benchchem.com.
  • Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method, ytbmed.net.
  • Stability indicating assay of Dapagliflozin and Saxagliptin, rjptonline.org.
  • Development and Validation of the Stability indicating Assay Methodology Employing LC-MS/MS for Concurrent Quantification of Dapagliflozin, ijpsdronline.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Dapagliflozin Degradation Studies

Welcome to the technical support center for Dapagliflozin degradation studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Dapagliflozin degradation studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this SGLT2 inhibitor. Inconsistent results in degradation studies can lead to significant delays and challenges in drug development and quality control. This resource provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you achieve reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My Dapagliflozin degradation results are highly variable between experiments, even when I follow the same protocol. What are the most likely causes?

A1: Inconsistent results in Dapagliflozin degradation studies often stem from subtle variations in experimental conditions. The primary factors influencing Dapagliflozin's stability are pH, temperature, light exposure, and the presence of oxidative agents.[1][2] Even minor deviations in these parameters can lead to significant differences in degradation profiles.

Troubleshooting Steps:

  • Strictly Control Environmental Factors: Ensure that all experimental parameters, including temperature, reagent concentrations, and exposure times, are meticulously controlled.[2]

  • Verify Starting Material Purity: Use a well-characterized, pure sample of Dapagliflozin for all experiments to avoid confounding results from pre-existing impurities.[2]

  • Ensure Consistent Solution Preparation: Inaccurate or inconsistent preparation of stressor solutions (e.g., acid, base, peroxide) is a common source of variability. Always use freshly prepared solutions and verify their concentrations.

  • Standardize Analytical Procedures: Ensure your analytical method, typically a stability-indicating HPLC or UPLC method, is fully validated and that the system is properly equilibrated before each run.[3]

Q2: I'm observing unexpected peaks in my chromatograms during a forced degradation study. How can I determine if they are genuine degradants or artifacts?

A2: The appearance of unexpected peaks is a common challenge. These can be actual degradation products, impurities from your reagents or solvents, or carryover from previous injections. A systematic approach is crucial for identification.

Troubleshooting Steps:

  • Analyze a Blank Injection: Inject a blank solvent run (your mobile phase or sample diluent) to check for carryover from previous analyses. A robust needle wash protocol can help mitigate this.[3]

  • Run an Unstressed Sample: Analyze an unstressed sample of your Dapagliflozin starting material to identify any pre-existing impurities.[2]

  • Verify Reagent and Solvent Purity: Inject your stressor solutions (e.g., diluted HCl, NaOH, H₂O₂) without the drug substance to ensure they are not contributing interfering peaks. Use high-purity solvents and reagents.[3]

  • Evaluate Peak Shape: Poor peak shape, such as tailing or fronting, can sometimes be misinterpreted as multiple peaks. This can be caused by secondary interactions with the column, column overload, or an inappropriate mobile phase pH.[3]

  • Employ Mass Spectrometry (LC-MS): If the unexpected peaks persist and are not attributable to the factors above, using a mass spectrometer in line with your LC system is the most definitive way to identify them as true degradation products by analyzing their mass-to-charge ratio.[2]

Q3: My acid hydrolysis results for Dapagliflozin are inconsistent. Sometimes I see significant degradation, and other times very little. Why is this happening?

A3: Dapagliflozin is known to be susceptible to acid hydrolysis, but the extent of degradation can be highly dependent on the specific conditions.[4][5] Inconsistency in this particular stress test often points to issues with temperature control and the precise molarity of the acid.

Troubleshooting Steps:

  • Precise Temperature Control: The rate of acid hydrolysis is highly temperature-dependent. Ensure your heating method (e.g., water bath, heating block) is calibrated and maintains a consistent temperature throughout the experiment.

  • Accurate Acid Concentration: Prepare your acidic solutions meticulously. Small variations in the normality of the acid can lead to significant differences in the degradation rate.

  • Consistent Refluxing Conditions: If your protocol involves refluxing, ensure the setup is consistent each time to maintain a stable reaction temperature.

  • Neutralization Step: After the stress period, the sample must be effectively neutralized before injection onto the HPLC column.[6] Incomplete neutralization can lead to on-column degradation or shifts in retention time.

In-Depth Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Poor peak shape can compromise the accuracy and precision of your quantification. It is often a sign of undesirable interactions between the analyte and the stationary phase or issues with the mobile phase.

Potential CauseTroubleshooting Steps
Secondary Interactions with Column Silanols Reduce the mobile phase pH to suppress silanol interactions. Consider using a column with end-capping or a different stationary phase.[3]
Column Overload Reduce the sample concentration or injection volume.[3]
Inappropriate Mobile Phase pH Optimize the mobile phase pH. For Dapagliflozin, a slightly acidic pH (e.g., around 3.0) has been shown to improve peak shape.[3]
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.[3]
Mismatch between Sample Solvent and Mobile Phase Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.[3]
Issue 2: Inconsistent Retention Times

Shifting retention times can make peak identification difficult and affect the reliability of your results.

Potential CauseTroubleshooting Steps
Inadequate System Equilibration Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis, especially for gradient methods.[3]
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase and ensure proper mixing. Degas the mobile phase to prevent air bubbles.[3]
Leaks in the HPLC System Check all fittings and connections for leaks.[3]
Column Temperature Variations Use a column oven to maintain a consistent temperature.[3]
Changes in Mobile Phase pH Prepare the mobile phase buffer carefully and verify the pH.[3]

Experimental Protocols & Methodologies

Protocol 1: General Forced Degradation Study of Dapagliflozin

This protocol outlines the steps for conducting a forced degradation study on Dapagliflozin, in accordance with ICH guidelines.[7][8][9]

1. Sample Preparation:

  • Prepare a stock solution of Dapagliflozin in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). A typical concentration is 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 1N HCl and reflux for a specified period (e.g., 2 hours).[4][10]
  • Base Hydrolysis: Treat the stock solution with 1N NaOH and reflux for a specified period (e.g., 2 hours).[6]
  • Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[10][11]
  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 100°C) for a specified period.[4]
  • Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light as per ICH Q1B guidelines.[1][7]

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Recommended HPLC Method Parameters

The following are typical starting parameters for a stability-indicating RP-HPLC method for Dapagliflozin. Optimization may be required based on your specific instrumentation and column.

ParameterRecommended Condition
Column C18 (e.g., Kromasil 100-5-C8, 100 mm x 4.6 mm)[10] or Zorbax Eclips XDB C18 (150mm x 4.6mm, 5µm)[6]
Mobile Phase Acetonitrile:Water (e.g., 52:48 v/v)[10] or a buffered mobile phase.
Flow Rate 1.0 mL/min[6][10]
Detection Wavelength 224 nm[10] or 220 nm[6]
Column Temperature Ambient or controlled at 35°C[3]
Injection Volume 10-20 µL[3]

Visualizations

Dapagliflozin Degradation Study Workflow

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Dapagliflozin Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, reflux) prep->acid base Base Hydrolysis (e.g., 1N NaOH, reflux) prep->base oxidation Oxidative Stress (e.g., 30% H2O2) prep->oxidation thermal Thermal Stress (e.g., 100°C) prep->thermal photo Photolytic Stress (UV/Vis light) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc RP-HPLC Analysis dilute->hplc data Data Interpretation & Reporting hplc->data

Caption: A typical workflow for a Dapagliflozin forced degradation study.

Troubleshooting Unexpected HPLC Peaks

start Unexpected Peak Observed blank Peak in Blank Injection? start->blank unstressed Peak in Unstressed Sample? blank->unstressed No carryover Likely Carryover blank->carryover Yes reagent Peak in Reagent Blank? unstressed->reagent No impurity Pre-existing Impurity unstressed->impurity Yes lcms Confirm with LC-MS reagent->lcms No reagent_impurity Reagent Impurity reagent->reagent_impurity Yes degradant Likely Degradant lcms->degradant

Caption: A decision tree for troubleshooting unexpected peaks in HPLC.

References

  • Dapagliflozin impurity - Alentris Research Pvt. Ltd.
  • Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC - PubMed.
  • “DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ESTIMATION METHOD OF DAPAGLIFLOZIN IN IT'S TABLET DOSAGE FORM” - IJRAR.
  • Dapagliflozin Propanediol Anhydrous Impurity Profiling: A Technical Support Center - Benchchem.
  • Q1A(R2) Guideline - ICH.
  • A Study of New Method Development, Validation and Forced Degradation for Simultaneous Analysis of Dapagliflozin and Saxagliptin - Der Pharma Chemica.
  • (PDF) Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction - ResearchGate.
  • Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and - BUE Scholar.
  • Degradation pathways of dapagliflozin propanediol anhydrous under stress conditions - Benchchem.
  • Quality Guidelines - ICH. Available from: [Link]

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. Available from: [Link]

Sources

Optimization

Optimization of HPLC method for baseline separation of Dapagliflozin impurities

Welcome to the Technical Support Center for Analytical Chromatography . As a Senior Application Scientist, I have designed this comprehensive guide to address the complex challenges associated with the impurity profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Chromatography . As a Senior Application Scientist, I have designed this comprehensive guide to address the complex challenges associated with the impurity profiling of Dapagliflozin.

Dapagliflozin, a highly selective sodium-glucose co-transporter-2 (SGLT2) inhibitor, presents unique analytical challenges. Its synthesis generates structurally similar process-related impurities (such as Bromo Dapagliflozin, ethyl analogs, and the alpha-isomer) that share near-identical partition coefficients with the active pharmaceutical ingredient (API)[1]. Achieving true baseline separation requires moving beyond basic assay methods and understanding the thermodynamic and kinetic interactions within your high-performance liquid chromatography (HPLC) system.

This guide provides a self-validating framework, ensuring that every analytical run verifies its own reliability before data is reported.

Section 1: Core Method Development FAQs

Q1: Why is baseline separation of Dapagliflozin and its related impurities so challenging, and what is the optimal stationary phase? A1: The core challenge lies in the structural homology of the process-related impurities. Because these impurities share the core diphenylmethane structure of Dapagliflozin, their hydrophobicities are extremely similar. To achieve baseline separation (defined as a Resolution Rs​>1.5 ), you must maximize the theoretical plates ( N ) of your system. Solution: An octadecylsilane (C18) chemically bonded silica column is mandatory. Specifically, increasing the column length to 250 mm (e.g., 250 mm × 4.6 mm, 5 µm) is critical. This extended bed length significantly increases the number of theoretical plates, providing the necessary spatial resolution to separate the main Dapagliflozin peak from closely eluting degradation products and process impurities like Impurity G[2].

Q2: Should I use isocratic or gradient elution for stability-indicating impurity profiling? A2: While isocratic elution is often sufficient for simple, rapid quantification of the main Dapagliflozin API[3], a rigorous stability-indicating method demands gradient elution . Degradation products (formed via hydrolysis or oxidation) and process impurities span a wide range of polarities. A gradient system—typically utilizing Water (Mobile Phase A) and Acetonitrile (Mobile Phase B)—allows polar degradants to elute early while progressively increasing elution strength to sharpen late-eluting hydrophobic impurities. This prevents peak broadening and maintains a stable baseline[1][2].

Q3: How does mobile phase pH affect peak shape and baseline noise in this specific assay? A3: Dapagliflozin molecules can exhibit secondary interactions with unreacted, ionized silanol groups on the silica stationary phase, leading to severe peak tailing. Solution: Adjusting the aqueous mobile phase to an acidic pH (e.g., pH 3.5 using o-phosphoric acid) suppresses silanol ionization. This ensures sharp, symmetrical peaks, which is a fundamental prerequisite for accurate integration and true baseline separation.

OptimizationWorkflow Start Define Target Profile (Dapagliflozin + Impurities) StatPhase Select Stationary Phase (e.g., C18, 250 x 4.6 mm, 5µm) Start->StatPhase MobPhase Screen Mobile Phase (Water/Acetonitrile Gradient) StatPhase->MobPhase Gradient Optimize Flow & Temp (1.0 mL/min, 30°C) MobPhase->Gradient Eval Evaluate Baseline Separation (Resolution > 1.5?) Gradient->Eval Success Method Validation (ICH Q2 Guidelines) Eval->Success Yes Fail Refine Parameters (Adjust pH or Gradient) Eval->Fail No Fail->MobPhase Iterate

Workflow for optimizing HPLC parameters to achieve baseline separation of dapagliflozin impurities.

Section 2: Troubleshooting Baseline & Separation Issues

Issue 1: Co-elution of Impurities with the Main Peak

  • Mechanistic Cause: Insufficient selectivity ( α ) or column efficiency. The partitioning kinetics of the impurities are too similar to the API under the current thermodynamic conditions.

  • Actionable Fix: First, ensure you are using a 250 mm column. Second, decrease the initial slope of your gradient to increase retention time, allowing more interaction with the stationary phase. Finally, strictly control the column temperature to 30°C; fluctuations in temperature alter the partition coefficients, leading to co-elution[2].

Issue 2: Severe Baseline Drift During the Gradient Run

  • Mechanistic Cause: A mismatch in the UV absorbance between Mobile Phase A and B as the gradient shifts, or inadequate solvent degassing leading to micro-bubbles in the flow cell.

  • Actionable Fix: Select a detection wavelength where both solvents have minimal background absorbance but Dapagliflozin maintains strong absorption. Setting the UV detector to 224 nm or 225 nm provides excellent sensitivity for Dapagliflozin related substances while minimizing solvent-induced baseline drift[2]. Ensure continuous online vacuum degassing is active.

TroubleshootingTree Issue Baseline Separation Issue Type Identify Issue Type Issue->Type Coelution Co-elution of Impurities (e.g., Impurity G) Type->Coelution Drift Baseline Drift / Noise Type->Drift Tailing Peak Tailing Type->Tailing Sol1 Increase Column Length (250mm) or Flatten Gradient Slope Coelution->Sol1 Sol2 Use HPLC-grade Solvents & Set UV to 224-225 nm Drift->Sol2 Sol3 Adjust pH to ~3.5 Suppress Silanol Ionization Tailing->Sol3

Decision tree for troubleshooting common baseline separation issues in dapagliflozin HPLC analysis.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates a System Suitability Test (SST) . This acts as a self-validating gatekeeper: if the SST fails, the system halts, preventing the generation of compromised data.

Protocol: Stability-Indicating Gradient HPLC Method Execution

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Transfer 1000 mL of HPLC-grade water into a reservoir. Adjust the pH to 3.5 ± 0.05 using dilute o-phosphoric acid to suppress silanol interactions. Filter through a 0.45 µm nylon membrane and sonicate for 15 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.45 µm PTFE membrane and sonicate for 15 minutes[2].

Step 2: Preparation of the Self-Validating System Suitability Solution

  • Accurately weigh 62.0 mg of Dapagliflozin standard and transfer it into a 50 mL volumetric flask[1].

  • Spike the solution with known critical pair impurities (e.g., Bromo Dapagliflozin and Dapagliflozin alpha-isomer) to achieve a final impurity concentration of approximately 0.0075 mg/mL[1].

  • Add 30 mL of diluent (e.g., Methanol:Water 50:50 v/v), sonicate to dissolve, and make up to the mark[4].

Step 3: Chromatographic Setup & Execution

  • Install a C18 column (250 mm × 4.6 mm, 5 µm) and set the column oven to exactly 30°C[2].

  • Set the flow rate to 1.0 mL/min and the UV detector to 224 nm[2].

  • Program the gradient elution profile (e.g., starting at 95:5 A:B, ramping to 5:95 A:B)[1].

  • The Gatekeeper Step: Inject the System Suitability Solution. The run is only validated if the resolution ( Rs​ ) between Dapagliflozin and Bromo Dapagliflozin is >1.5 , and the tailing factor is ≤1.5 .

Section 4: Quantitative Data & System Suitability

The following tables summarize the optimized parameters and the mandatory self-validation metrics required for a successful analytical run.

Table 1: Optimized Chromatographic Parameters for Impurity Profiling

ParameterSpecification / ConditionCausality / Rationale
Stationary Phase C18, 250 mm × 4.6 mm, 5 µmMaximizes theoretical plates for resolving structurally similar process impurities[2].
Mobile Phase A Water (pH 3.5 with o-phosphoric acid)Suppresses secondary silanol ionization, eliminating peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength for hydrophobic impurities without high backpressure[2].
Elution Mode GradientEnsures sharp peaks for late eluters and clears the column matrix[1].
Flow Rate 1.0 mL/minBalances system backpressure and optimal linear velocity (van Deemter curve)[2].
Column Temperature 30°CStabilizes partitioning kinetics and improves run-to-run reproducibility[2].
Detection UV at 224 nm - 225 nmMaximizes API sensitivity while minimizing solvent baseline drift during gradient shifts[2].

Table 2: System Suitability Acceptance Criteria (Self-Validating Metrics)

MetricAcceptance CriterionPurpose
Resolution ( Rs​ ) >1.5 (API vs. closest impurity)Ensures true baseline separation for accurate, reproducible peak integration.
Tailing Factor ( Tf​ ) ≤1.5 Confirms the absence of secondary stationary phase interactions.
Theoretical Plates ( N ) >5000 Verifies column health, packing integrity, and overall system efficiency.
% RSD of Peak Area ≤2.0% (n=5 injections)Validates autosampler precision and overall system thermodynamic stability.

Sources

Troubleshooting

Improving the precision and accuracy of Dapagliflozin impurity quantification

Welcome to the analytical support center for Dapagliflozin impurity profiling. As a sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin presents unique analytical challenges due to its complex stereochemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center for Dapagliflozin impurity profiling. As a sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin presents unique analytical challenges due to its complex stereochemistry and susceptibility to environmental degradation.

This guide is designed for analytical scientists and drug development professionals. It synthesizes field-proven troubleshooting strategies, explains the physicochemical causality behind common chromatographic failures, and provides a self-validating methodology for precise and accurate impurity quantification.

Diagnostic Workflow for Impurity Profiling

Before altering your analytical parameters, consult the logical workflow below to isolate the root cause of your chromatographic issue.

G Start Dapagliflozin Impurity Quantification Issue Q1 Co-elution of Alpha-Anomer? Start->Q1 Q2 High %RSD / Poor Precision (<0.10% level)? Start->Q2 Q3 Poor Mass Balance in Forced Degradation? Start->Q3 Sol1 Optimize Gradient & Temp (e.g., 30-35°C, C18/Phenyl) Q1->Sol1 Yes Sol2 Match Sample Diluent & Check System Equilibration Q2->Sol2 Yes Sol3 Use LC-MS / PDA for Peak Purity & Co-elution Q3->Sol3 Yes

Diagnostic workflow for resolving Dapagliflozin impurity quantification challenges.

Troubleshooting FAQs

Q1: How do I resolve the co-elution of the alpha-anomer and other closely eluting process impurities with the main Dapagliflozin peak?

The Causality: The alpha-anomer is a stereoisomer of Dapagliflozin generated as a byproduct during synthesis[1]. Because it shares an identical mass and highly similar dipole moment with the active pharmaceutical ingredient (API), standard isocratic elution often fails to separate them; their partition coefficients on a standard silica phase are nearly indistinguishable. The Solution: You must alter the thermodynamics of the stationary phase interaction.

  • Stationary Phase Selection: Utilize a high-efficiency column such as a BDS Hypersil C18 or a Zorbax Phenyl column (which offers additional π-π interactions)[2][3].

  • Temperature Control: Adjust the column oven temperature to 30°C–35°C. This specific thermal window alters the partitioning kinetics, exploiting minor differences in the 3D spatial orientation (hydrodynamic volume) of the isomers[3][4].

  • Gradient Elution: Implement a shallow gradient using an acidic mobile phase (e.g., 0.1% orthophosphoric acid or a buffer at pH 3.0–6.5) to suppress secondary silanol interactions, which sharpens the peaks and improves resolution[5][6].

Q2: My precision (%RSD) is consistently >2.0% when quantifying impurities at the ICH reporting threshold (<0.10%). How can I stabilize the quantification?

The Causality: Poor precision at the Limit of Quantitation (LOQ) is rarely a detector issue; it is typically caused by a "solvent effect" or inadequate system equilibration[7]. If the sample diluent is significantly stronger (e.g., 100% methanol) than the initial mobile phase (e.g., 90% water), the analyte travels rapidly through the column head before the solvent fully mixes. This causes localized band broadening, peak distortion, and highly inconsistent integration across replicate injections. The Solution:

  • Diluent Matching: Dissolve your sample in a diluent that closely mimics the initial mobile phase conditions (e.g., a specific ratio of Water:Acetonitrile or Water:Methanol)[8].

  • Wavelength Optimization: Ensure detection is performed at the maximum absorbance wavelength ( λmax​ ) for Dapagliflozin, typically between 224 nm and 245 nm, to maximize the signal-to-noise (S/N) ratio[3][5][8].

  • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis, running at least 10 column volumes prior to the first injection[7].

Q3: During forced degradation studies, my mass balance is poor, and accuracy falls below 90%. How do I validate the accuracy of my impurity quantification?

The Causality: Poor mass balance during stress testing (e.g., acid, base, peroxide, thermal) indicates that secondary degradation products are either not eluting, eluting in the void volume, or co-eluting directly beneath the Dapagliflozin peak. If a degradant co-elutes, its UV absorbance is additive, artificially inflating the API recovery and destroying the mass balance calculations[9]. The Solution:

  • Orthogonal Detection (Self-Validation): Couple the RP-HPLC with a Photodiode Array (PDA) detector to evaluate peak purity. The purity angle must be strictly less than the purity threshold across the entire Dapagliflozin peak to confirm the absence of co-eluting degradants[9].

  • LC-MS Integration: For definitive structural elucidation and to track non-UV absorbing degradants, utilize Liquid Chromatography-Mass Spectrometry (LC-MS)[3][7].

  • Standard Addition: To validate accuracy, perform recovery studies using the standard addition method. Spike known amounts of impurity standards at 50%, 100%, and 150% of the specification limit into the sample matrix, ensuring recovery falls within the strict 95%–105% window[1].

Step-by-Step Methodology: Validated RP-HPLC Protocol

To ensure a self-validating system, follow this standardized protocol based on ICH guidelines for the quantification of Dapagliflozin and its related substances[1][5][9].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 0.1% Orthophosphoric acid solution in HPLC-grade water (or a buffer adjusted to pH 6.5)[5][6]. Filter through a 0.45 µm membrane and degas.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile[4][9].

Step 2: Diluent & Sample Preparation

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a ratio that matches your initial gradient conditions (e.g., 50:50 v/v) to prevent solvent effects.

  • Sample Solution: Accurately weigh Dapagliflozin API and dissolve it in the diluent to achieve a target concentration of 500 µg/mL. Sonicate for 10–15 minutes[8].

  • Standard Solution: Prepare impurity stock solutions at the specification limit (e.g., 0.5 µg/mL for a 0.10% limit)[5].

Step 3: Chromatographic Setup

  • Column: Octadecylsilane (C18) chemically bonded silica, 250 mm × 4.6 mm, 5 µm particle size[3][4][5].

  • Column Temperature: Maintained precisely at 30°C to 35°C[3][4].

  • Flow Rate: 1.0 mL/min[3][5].

  • Detection Wavelength: UV at 224 nm (or 245 nm depending on specific impurity profiles)[3][5][8].

  • Injection Volume: 20 µL[6][9].

Step 4: System Suitability Testing (SST) - The Self-Validation Step

  • Inject the standard solution in six replicates ( n=6 ).

  • Acceptance Criteria: The %RSD for the peak area must be ≤2.0% , the tailing factor must be ≤2.0 , and theoretical plates must be ≥2000 [8]. Do not proceed to sample analysis if these criteria fail.

Step 5: Gradient Execution & Analysis

  • Initiate a gradient program starting with a high percentage of Mobile Phase A (e.g., 90%), gradually increasing Mobile Phase B to elute strongly retained impurities, followed by a 10-minute re-equilibration step[5].

  • Inject blank (diluent), standard, and sample solutions. Calculate impurity concentrations based on the standard response factor.

Quantitative Validation Summary

The following table summarizes the typical ICH validation parameters achieved when utilizing the optimized methodologies described above for Dapagliflozin and its related substances[1][2][5][6].

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeAccuracy (% Recovery)Precision (%RSD)
Dapagliflozin API 0.05 - 0.15 µg/mL0.15 - 0.45 µg/mL10.0 - 70.0 µg/mL98.5% - 101.5%< 1.0%
Alpha-Anomer 0.01 - 0.03 µg/mL0.03 - 0.10 µg/mL0.1 - 5.0 µg/mL95.0% - 105.0%< 2.0%
Process Impurities 0.02 - 0.04 µg/mL0.06 - 0.12 µg/mL0.1 - 5.0 µg/mL96.0% - 104.0%< 2.0%
Degradation Products < 0.05 µg/mL< 0.15 µg/mL0.1 - 10.0 µg/mL90.0% - 110.0%< 5.0%

References

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach Der Pharma Chemica URL:[Link]

  • Development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form ResearchGate URL: [Link]

  • Google Patents (CN109374784B)
  • Validation of Stability-Indicating Reverse Phase HPLC Method for the Determination of Related Substances in Dapagliflozin Drug Substance American Journal of PharmTech Research URL:[Link]

  • RP HPLC Method Development and Validation on Dapagliflozin International Journal of Pharmaceutical Sciences URL: [Link]

  • Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation Drug Analytical Research URL: [Link]

  • Qualitative and Quantitative Determination of Dapagliflozin Propanediol Monohydrate and Its Related Substances and Degradation Products Using LC-MS and Preparative Chromatography Methods ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Dapagliflozin Sample Stability During Analysis

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when developing sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when developing stability-indicating methods for Dapagliflozin.

Dapagliflozin, a selective sodium-glucose co-transporter-2 (SGLT2) inhibitor, presents unique analytical challenges due to its specific vulnerabilities to hydrolytic and oxidative degradation[1]. This guide moves beyond basic protocols, focusing on the causality of degradation and providing self-validating workflows to ensure your HPLC and LC-MS/MS data is robust, reproducible, and regulatory-compliant.

Mechanistic Overview of Dapagliflozin Degradation

Understanding the structural vulnerabilities of the Dapagliflozin molecule is the first step in preventing unwanted degradation during sample preparation and analysis. While the C-aryl glucoside bond is relatively stable compared to O-glucosides, the molecule remains highly susceptible to specific stress vectors, particularly alkaline and oxidative environments[2].

Pathway cluster_stress Forced Degradation Stressors DAPA Dapagliflozin API (C-aryl glucoside) Acid Acidic (0.1N HCl) 48h @ 35°C DAPA->Acid Base Alkaline (0.1N NaOH) 48h @ 35°C DAPA->Base Oxid Oxidative (30% H2O2) 48h @ 35°C DAPA->Oxid Thermal Thermal 40h @ 70°C DAPA->Thermal DP_Acid Hydrolytic Cleavage (Minor Degradation) Acid->DP_Acid DP_Base Pyranose Ring-Opening (Major Degradation) Base->DP_Base DP_Oxid Hydroxylated Derivatives (High Polarity) Oxid->DP_Oxid DP_Thermal Labile Bond Breakdown (Trace Degradation) Thermal->DP_Thermal

Fig 1: Principal degradation pathways of Dapagliflozin under forced stress conditions.

Quantitative Degradation Profiles

To benchmark your own forced degradation studies, refer to the expected degradation yields below. These values represent the typical mass balance shifts observed when developing a stability-indicating method.

Stress ConditionReagent / EnvironmentExposure ParametersExpected DegradationPrimary Mechanistic Pathway
Acidic 0.1 N HCl48h @ 35°C5.0% - 10.0%Acid-catalyzed hydrolytic cleavage
Alkaline 0.1 N NaOH48h @ 35°C10.0% - 15.0%Base-catalyzed pyranose ring-opening
Oxidative 30% H₂O₂48h @ 35°C15.0% - 20.0%Hydroxylation and oxidation
Photolytic UV (365 nm)48h< 5.0%Structural rearrangement / Isomerization
Thermal 70°C40h< 5.0%Minor labile bond dissociation

Troubleshooting Guide: Analytical Challenges & Solutions

Q: My alkaline degradation samples show massive variations in peak area between replicate preparations. How can I stabilize this? Cause: Dapagliflozin is highly susceptible to base-catalyzed hydrolysis, which initiates the opening of its pyranose ring[1]. If the alkaline stress (e.g., 0.1 N NaOH) is not neutralized at the exact same chronological time point for every replicate, the degradation kinetics will continue unabated in the autosampler vial while waiting for injection[2]. Solution: Implement a strict, chronological quenching protocol. Use equimolar 0.1 N HCl to neutralize the sample immediately after the 48-hour stress period. Verify that the final pH of the sample is between 6.5 and 7.5 before final dilution and filtration.

Q: Why do I see severe baseline drift and ghost peaks when analyzing oxidatively stressed (H₂O₂) Dapagliflozin samples? Cause: Residual hydrogen peroxide in the injected sample continues to react with the mobile phase organic modifiers (like methanol or acetonitrile) under high pressure. Furthermore, oxidative degradants are highly polar and elute very close to the void volume[1]. Solution: Implement a catalytic quenching step prior to filtration. Ensure your method utilizes a core-shell RP-18 column, which provides superior theoretical plates and resolution for early-eluting polar degradants[3].

Q: How do I ensure my stability-indicating method is truly distinguishing the parent API from all degradants? Cause: Co-elution of structurally similar isomers (especially from photolytic stress) can artificially inflate the parent API peak area, masking true degradation[1]. Solution: Perform a Mass Balance Check . The total peak area of the stressed sample (Parent API + all degradants) must equal the total peak area of the unstressed control sample (±2%). If mass balance fails, degradants are either co-eluting, retained permanently on the column, or eluting in the void volume. Transition to LC-MS/MS using electrospray ionization (ESI) for structural elucidation to confirm peak purity[3].

Self-Validating Experimental Protocol: Stability-Indicating HPLC

A protocol is only as trustworthy as its internal controls. The following methodology integrates a "Zero-Time Quench" control, ensuring that the sample preparation process itself does not induce artificial degradation[2].

Workflow Prep 1. Sample Prep (API + Diluent) Stress 2. Stress Induction (Acid/Base/Oxidative) Prep->Stress Quench 3. Quenching (Equimolar Neutralization) Stress->Quench Validate 4. Self-Validation (Zero-Time Control) Quench->Validate Analyze 5. HPLC/LC-MS (Mass Balance Check) Validate->Analyze

Fig 2: Self-validating workflow for stability-indicating HPLC analysis of Dapagliflozin.

Step-by-Step Methodology

Phase 1: Standard Stock Preparation

  • Accurately weigh 50 mg of Dapagliflozin API.

  • Transfer to a 50 mL volumetric flask containing 20 mL of HPLC-grade methanol (diluent).

  • Sonicate for 8 minutes to ensure complete dissolution, then make up the volume to 50 mL with methanol to achieve a 1000 µg/mL standard stock solution.

Phase 2: Controlled Stress Induction

  • Aliquot 1.0 mL of the standard stock solution into a round-bottom flask.

  • Add 1.0 mL of the chosen stressor (e.g., 0.1 N NaOH for alkaline stress, or 30% H₂O₂ for oxidative stress).

  • Seal and incubate the mixture at 35°C for exactly 48 hours.

Phase 3: The Self-Validating Quench (Critical Step) To prove that your neutralization step does not cause degradation, you must run a parallel control.

  • Zero-Time Control (Validation): In a separate flask, mix 1.0 mL stock + 1.0 mL stressor + 1.0 mL neutralizer simultaneously. This validates the chemical inertness of the quenching process.

  • Stressed Sample: After the 48-hour incubation, immediately add 1.0 mL of equimolar neutralizer (e.g., 0.1 N HCl for alkaline stress) to halt degradation kinetics. Allow the sample to cool to 25°C.

Phase 4: Filtration & Chromatographic Analysis

  • Dilute the neutralized sample with mobile phase (e.g., Acetonitrile/Water) to achieve a working concentration of 50 µg/mL to 150 µg/mL[3].

  • Filter the solution through a 0.45 µm membrane filter to remove any precipitated particulates.

  • Inject into the HPLC system utilizing a core-shell RP-18 column in isocratic or gradient elution mode[3].

  • Calculate the Mass Balance by comparing the sum of all integrated peak areas against the Zero-Time Control.

References

  • Stability-indicating RP-HPLC method development for determination of Dapagliflozin in pharmaceutical dosage form Source: IJNRD.org URL:[Link]

  • Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods Source: NIH.gov URL:[Link]

  • Novel HPLC Method Validation for Quantification of Dapagliflozin in Bulk Drug and Formulation Source: Impactfactor.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of a Stability-Indicating HPLC Method for Dapagliflozin: A Comprehensive Comparison Guide

Introduction & Pharmacological Context Dapagliflozin is a highly selective sodium-glucose co-transporter-2 (SGLT2) inhibitor widely prescribed for the management of type 2 diabetes mellitus, heart failure, and chronic ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Dapagliflozin is a highly selective sodium-glucose co-transporter-2 (SGLT2) inhibitor widely prescribed for the management of type 2 diabetes mellitus, heart failure, and chronic kidney disease[1]. To ensure the quality, safety, and efficacy of Dapagliflozin throughout its shelf life, pharmaceutical developers must employ robust analytical techniques capable of distinguishing the active pharmaceutical ingredient (API) from its degradation products[2].

According to the[3], a method is only considered "stability-indicating" if it demonstrates absolute specificity—meaning it can accurately quantify the parent drug without interference from impurities, excipients, or degradation products generated under forced stress conditions[4].

Mechanism of Action (SGLT2 Inhibition)

Understanding the drug's physiological target provides context for its chemical stability requirements. Dapagliflozin functions by targeting SGLT2 proteins in the proximal convoluted tubules of the kidneys, preventing the reabsorption of filtered glucose and promoting its excretion via urine (glycosuria)[5][6].

SGLT2_Pathway Dapa Dapagliflozin (API) SGLT2 SGLT2 Transporter (Proximal Tubules) Dapa->SGLT2 Inhibits GlucReabs Glucose Reabsorption SGLT2->GlucReabs Blocks Glycosuria Glycosuria (Glucose Excretion) SGLT2->Glycosuria Promotes BloodGluc Reduced Blood Glucose Glycosuria->BloodGluc Clinical Outcome

Fig 1: Mechanism of action of Dapagliflozin via SGLT2 inhibition in the renal proximal tubules.

Comparative Analysis of HPLC Methodologies

Developing a stability-indicating assay requires strategic selection of stationary and mobile phases. Dapagliflozin is a C-aryl glucoside. Its chemical structure consists of a hydrophilic glucose moiety and a highly hydrophobic diphenylmethane aglycone tail.

Causality Behind Experimental Choices
  • Stationary Phase Selection: Reversed-Phase (RP) HPLC using a C18 (Octadecylsilane) column is universally preferred. The dense, hydrophobic C18 chains provide optimal retention for the non-polar diphenylmethane moiety, allowing for high-resolution separation from more polar degradation products[7][8].

  • Mobile Phase pH: The use of acidic buffers (e.g., pH 3.0 phosphate buffer) is critical. Acidic conditions suppress the ionization of residual silanol groups on the silica support matrix. This prevents secondary ionic interactions that cause peak tailing, ensuring sharp, symmetrical peaks[7].

  • Detection Wavelength: The conjugated aromatic system of Dapagliflozin exhibits optimal UV absorbance between 222 nm and 230 nm, providing the necessary sensitivity to detect low-level degradants[7][9].

Table 1: Comparison of HPLC Conditions for Dapagliflozin Analysis
Method / SourceStationary PhaseMobile Phase CompositionFlow RateDetectionRetention Time
Method A [7]Kromasil C18 (150 x 4.6 mm, 5 µm)60% Phosphate buffer (pH 3) : 40% Acetonitrile1.0 mL/min230 nm~4.0 min
Method B [9]Agilent C18 (150 x 4.6 mm, 5 µm)60% Phosphate buffer (pH 6.5) : 40% Acetonitrile1.0 mL/min222 nm3.16 min
Method C [8]Generic C18 Column80% Methanol : 20% Water0.8 mL/min225 nm6.74 min
Method D [10]Phenomenex Gemini-NX C1870% Methanol : 30% Sodium 1-octanesulfonate1.0 mL/min203 nm5.5 min

Insight: Method A provides the best balance of speed and resolution for stability-indicating purposes, utilizing an acidic buffer to guarantee peak symmetry during the elution of complex degradation mixtures.

Self-Validating Forced Degradation Protocol

To prove the method is stability-indicating, the API must be subjected to forced degradation (stress testing) as per ICH Q1A(R2) and Q2(R2) guidelines[4][10].

The following protocol is designed as a self-validating system : it incorporates mandatory neutralization steps to halt degradation at precise time points, and requires a mass balance calculation (Sum of API Area + Degradant Areas ≈ 100% of Initial API Area) to ensure no degradation products are permanently retained on the column or invisible to the UV detector.

Step-by-Step Methodology
  • Acid Hydrolysis: Transfer 10 mL of Dapagliflozin stock solution (1 mg/mL) to a flask. Add 10 mL of 0.1N HCl. Reflux at 60°C for 30 minutes. Validation Step: Cool to room temperature and neutralize with 10 mL of 0.1N NaOH to halt the reaction[11]. Dilute to the target concentration.

  • Alkaline Hydrolysis: Add 10 mL of 0.1N NaOH to 10 mL of stock solution. Reflux at 60°C for 30 minutes. Validation Step: Cool and neutralize with 10 mL of 0.1N HCl[11].

  • Oxidative Stress: Add 10 mL of 3% H₂O₂ to 10 mL of stock solution. Store at room temperature in the dark for 2 hours. Dilute with mobile phase.

  • Thermal Degradation: Expose the solid API powder to 60°C in a hot air oven for 7 days. Dissolve in the mobile phase to reach the target concentration.

  • Photolytic Degradation: Expose the solid API to UV light (254 nm) for 24 hours. Dissolve in the mobile phase.

Forced_Degradation cluster_stress ICH Q1A(R2) Stress Conditions API Dapagliflozin Sample (1 mg/mL) Acid Acidic 0.1N HCl, 60°C API->Acid Base Alkaline 0.1N NaOH, 60°C API->Base Ox Oxidative 3% H2O2, RT API->Ox Thermal Thermal Solid State, 60°C API->Thermal Photo Photolytic UV Light, 254 nm API->Photo Neutralize Neutralization & Dilution (Self-Validating Step) Acid->Neutralize Add 0.1N NaOH Base->Neutralize Add 0.1N HCl Ox->Neutralize Dilute Thermal->Neutralize Dissolve Photo->Neutralize Dissolve HPLC HPLC Analysis (C18, Acidic Buffer/ACN) Neutralize->HPLC Eval Peak Purity & Mass Balance (% Degradation) HPLC->Eval

Fig 2: Self-validating forced degradation workflow for stability-indicating HPLC method development.

Table 2: Degradation Behavior Comparison

Experimental data reveals that Dapagliflozin is highly susceptible to oxidative and photolytic stress, while remaining relatively stable under thermal conditions[8][10].

Stress ConditionPrimary Degradation PathwayObserved Degradation ExtentMethod Specificity
Acidic Hydrolysis of glycosidic bondsModerate (1.7%)[10]Fully resolved
Alkaline Base-catalyzed ring openingModerate (1.2%)[10]Fully resolved
Oxidative Oxidation of hydroxyl groupsHigh (18.1%)[10]Fully resolved
Thermal Decomposition of labile bondsLow (Thermally stable)[8]No interference
Photolytic Photolytic breakdownHigh (17.9%)[10]Fully resolved

ICH Q2(R2) Validation Parameters

Once the method's specificity is proven via forced degradation, it must be validated across several quantitative parameters to ensure it is "fit for its intended purpose"[12].

Table 3: Summary of Validation Results vs. ICH Standards
ParameterICH Q2(R2) RequirementTypical Observed Results for Dapagliflozin
Linearity R² ≥ 0.999 over the reportable rangeR² > 0.999 (Typical Range: 5–50 µg/mL)[2][7]
Accuracy Recovery across 80%, 100%, and 120% levels98.5% – 100.8% recovery[7][10]
Precision %RSD < 2.0% (Intra-day & Inter-day)%RSD between 0.4% and 0.8%[7]
Specificity Complete resolution from degradantsBaseline separation achieved (Resolution > 2.0)[2]
Robustness Unaffected by minor deliberate changesStable against ±0.2 mL/min flow, ±2°C temp changes[10][11]

Conclusion

Developing a stability-indicating HPLC method for Dapagliflozin requires a deep understanding of the drug's chemical properties and degradation pathways. Utilizing a C18 stationary phase paired with an acidic mobile phase (e.g., pH 3.0 phosphate buffer and acetonitrile) provides the optimal environment for resolving the hydrophobic API from its polar degradation products. By employing a self-validating forced degradation protocol that includes neutralization and mass balance checks, analytical scientists can ensure strict compliance with ICH Q2(R2) guidelines, guaranteeing the reliability of the method for routine quality control and stability testing.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: European Medicines Agency (EMA) / ICH URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: European Medicines Agency (EMA) URL:[Link]

  • Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) Source: AstraZeneca / Farxiga HCP URL:[Link]

  • Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • SGLT2 inhibition with dapagliflozin – a novel approach for the management of type 2 diabetes Source: Royal Australian College of General Practitioners (RACGP) URL:[Link]

  • Stability-indicating HPLC method development and validation for simultaneous estimation of metformin, dapagliflozin, and saxagliptin Source: PubMed / John Wiley & Sons Ltd. URL:[Link]

  • Stability-indicating RP-HPLC method development for determination of Dapagliflozin in pharmaceutical dosage form Source: International Journal of Novel Research and Development (IJNRD) URL:[Link]

  • Development and Validation of Stability Indicating HPLC Method for Estimation of Dapagliflozin in Marketed Formulation Source: International Journal of Pharmacy & Pharmaceutical Research URL:[Link]

  • Validation of a Newly Developed Stability Indicating RP-Liquid Chromatographic Method for the Quantitative Determination of Dapagliflozin Source: Der Pharma Chemica URL:[Link]

  • Development And Validation of Stability Indicating HPLC Method For Simultaneous Estimation of Dapagliflozin, Linagliptin and Metformine Hydrochloride Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Development and stability indicating HPLC method for dapagliflozin in API and pharmaceutical dosage form Source: ResearchGate / International Journal of Applied Pharmaceutics URL:[Link]

Sources

Validation

ICH Q2(R2) Guidelines for the Validation of Analytical Procedures for Dapagliflozin Impurities: A Comparative Guide

Dapagliflozin, a highly selective sodium-glucose co-transporter-2 (SGLT2) inhibitor, is a cornerstone therapeutic agent in the management of type 2 diabetes mellitus[1]. Because even trace impurities—such as enantiomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

Dapagliflozin, a highly selective sodium-glucose co-transporter-2 (SGLT2) inhibitor, is a cornerstone therapeutic agent in the management of type 2 diabetes mellitus[1]. Because even trace impurities—such as enantiomeric by-products, alpha-isomers, or degradation products—can impact drug efficacy and patient safety, establishing a rigorously validated analytical control strategy is critical.

The recent adoption of the ICH Q2(R2) guideline (effective June 2024) fundamentally modernized analytical method validation[2]. Moving away from a static, tick-box exercise, Q2(R2)—in conjunction with ICH Q14—introduces a lifecycle and Quality-by-Design (QbD) approach[2]. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Dapagliflozin impurity profiling, providing self-validating experimental protocols grounded in these new regulatory standards.

The ICH Q2(R2) Lifecycle Approach for Impurity Profiling

Under ICH Q2(R2), the validation process begins with the Analytical Target Profile (ATP) , which defines the predefined objectives the method must achieve (e.g., quantifying the Dapagliflozin enantiomer at a 0.05% reporting threshold)[2]. The guideline emphasizes risk-based assessments to establish a Method Operable Design Region (MODR), ensuring the procedure remains robust under routine conditions[2].

G ATP Analytical Target Profile (ATP) Define Impurity Thresholds Dev Method Development (ICH Q14) Risk Assessment & MODR ATP->Dev Val Method Validation (ICH Q2(R2)) Evaluate Specificity, LOD/LOQ Dev->Val Routine Routine Use & Control Continuous Monitoring Val->Routine Routine->ATP Lifecycle Feedback

Caption: ICH Q2(R2) and Q14 Lifecycle Approach for Analytical Procedure Validation.

Comparative Analysis: RP-HPLC vs. UHPLC-MS/MS

When selecting a method for Dapagliflozin impurities, scientists must balance chromatographic resolution, sensitivity, and environmental impact.

  • RP-HPLC-UV (Green Chemistry): Recent methodologies emphasize eco-friendly RP-HPLC methods utilizing minimal hazardous solvents. For example, separating Dapagliflozin enantiomers requires a chiral stationary phase (e.g., Chiralcel OJ-3R) because stereoisomers possess identical physicochemical properties in achiral environments[3],[4].

  • UHPLC-MS/MS: For kinetic degradation studies or the detection of trace genotoxic impurities, UHPLC utilizes sub-2 μm particle columns to drastically reduce run times, while mass spectrometry provides unambiguous peak identification via mass-to-charge (m/z) ratios[5].

Table 1: Comparative Performance Metrics for Dapagliflozin Impurity Analysis
FeatureRP-HPLC-UV (Green Method)UHPLC-MS/MSICH Q2(R2) Context
Primary Use Case Routine QA/QC, Enantiomer separationTrace genotoxic impurities, Kinetic studiesFit-for-purpose analytical target profile (ATP)
Column Type Chiralcel OJ-3R / C18 (5 μm)Sub-2 μm C18 (e.g., RSLC 120 C18)Defines the Method Operable Design Region
Run Time ~15.0 minutes< 5.0 minutesLifecycle efficiency & throughput
Detection Limit (LOD) ~0.15 μg/mL< 0.01 μg/mLMust meet S/N ≥ 3:1 criteria
Specificity Relies on chromatographic resolution ( Rs​>1.5 )Unambiguous m/z identificationPeak purity assessment required

Causality in Experimental Design (E-E-A-T)

Every parameter in a validated method exists to satisfy a specific physicochemical or regulatory requirement:

  • Specificity & Peak Purity: ICH Q2(R2) mandates that a stability-indicating method must unambiguously assess the analyte in the presence of its degradation products[6]. We utilize Forced Degradation (stress testing) combined with Photodiode Array (PDA) detection to calculate mass balance. If the peak purity angle is less than the purity threshold, we can confidently state no co-eluting degradants are hidden beneath the Dapagliflozin peak.

  • Gradient Elution: A gradient (e.g., shifting from 95:5 to 5:95 Acetonitrile:Water) is employed to alter mobile phase polarity dynamically[4]. This is critical because Dapagliflozin synthesis impurities often span a wide range of partition coefficients (LogP); a gradient ensures highly polar degradants elute early while lipophilic impurities elute later, preventing peak broadening.

  • Sensitivity (LOD/LOQ): For impurity testing, Q2(R2) allows determination via signal-to-noise (S/N) ratios[7]. A ratio of 3:1 establishes the Limit of Detection (LOD), while 10:1 establishes the Limit of Quantitation (LOQ), ensuring the baseline noise does not artificially inflate impurity reporting[3].

Experimental Protocols: A Self-Validating System

The following protocols detail the workflow for validating a stability-indicating method for Dapagliflozin under ICH Q2(R2) guidelines.

Workflow API Dapagliflozin API Sample Stress Stress Conditions (Acid, Base, Peroxide, UV, Heat) API->Stress Neut Neutralization & Dilution (Target Conc: 20 µg/mL) Stress->Neut Chrom Chromatographic Separation (HPLC-UV / UHPLC-MS) Neut->Chrom Eval Peak Purity Evaluation (Mass Balance & Rs > 1.5) Chrom->Eval

Caption: Step-by-step experimental workflow for Forced Degradation and Specificity.

Protocol 1: Forced Degradation (Stability-Indicating Power)

To prove Specificity , the API must be subjected to extreme conditions to generate potential degradants[6],[5].

  • Acid/Base Stress: Treat 1 mg/mL of Dapagliflozin API with 0.1 N HCl and 0.1 N NaOH separately for 24 hours[5].

    • Causality: Before injection, the solutions must be neutralized. Injecting highly basic or acidic solutions will dissolve the silica backbone of the stationary phase (stable only between pH 2–8) and will fail to halt the degradation kinetics at the desired time point.

  • Oxidative Stress: Expose the sample to 3% H2​O2​ at room temperature.

  • Thermal/Photolytic Stress: Expose solid API to 60°C and UV light (254 nm) for 7 days[5].

  • Evaluation: Dilute all samples to a target concentration (e.g., 20 µg/mL) and inject. Verify that the Dapagliflozin peak is spectrally pure against the stressed baseline.

Protocol 2: RP-HPLC Method Validation for Enantiomers & Impurities
  • Chromatographic Setup:

    • Column: Chiralcel OJ-3R (150 mm x 4.6 mm, 3 μm) maintained at 40°C[3].

    • Mobile Phase: Gradient elution using Acetonitrile and Water. Phase A (95:5 v/v); Phase B (5:95 v/v)[4].

    • Flow Rate & Detection: 1.0 mL/min with UV detection at 227 nm[4].

  • System Suitability: Inject a standard solution enriched with Impurity-1. Ensure the resolution ( Rs​ ) between Dapagliflozin and the impurity is > 1.5, and the tailing factor is < 2.0[8].

  • Linearity & Range: Prepare solutions ranging from 0.45 to 1.2 µg/mL (encompassing the reporting threshold up to 120% of the specification limit)[6],[4]. Plot peak area against concentration and verify that the correlation coefficient ( r2 ) is ≥ 0.999[3].

  • Accuracy (Recovery): Spike the pure API with known concentrations of the enantiomer at 80%, 100%, and 120% levels. Calculate the percentage recovery[1].

Validation Data Summary

When executed correctly, the validation of Dapagliflozin should yield data conforming to the stringent acceptance criteria of ICH Q2(R2). Table 2 summarizes typical experimental observations derived from validated literature.

Table 2: Typical ICH Q2(R2) Validation Parameters for Dapagliflozin
Validation CharacteristicAcceptance Criteria (ICH Q2(R2))Experimental Observation (Dapagliflozin)
Linearity ( r2 ) ≥ 0.990.999 (Range: 5–25 μg/mL)[1]
Accuracy (% Recovery) 98.0% – 102.0%98.14% – 98.80%[1]
Repeatability (%RSD) ≤ 2.0%1.35% – 1.80%[9],[1]
Specificity No interference at retention timePeak purity angle < purity threshold[6]
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)LOD: 0.15 μg/mL / LOQ: 0.45 μg/mL[1]

Conclusion

The transition to the ICH Q2(R2) framework requires analytical scientists to view method validation for Dapagliflozin not as an endpoint, but as a continuous lifecycle[6],[2]. Whether utilizing green RP-HPLC methods for enantiomeric separation or leveraging the high-throughput power of UHPLC-MS/MS for kinetic degradation profiling, adherence to the Analytical Target Profile (ATP) ensures that the method remains inherently self-validating, robust, and fit for its intended purpose.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach Source: Der Pharma Chemica URL:[Link]

  • Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation Source: BUE Scholar / Chromatographia URL:[Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DAPAGLIFLOZIN IN MARKETED FORMULATION BY HPLC Source: The Bioscan URL:[Link]

Sources

Comparative

A Comparative Guide to Linearity, Precision, and Robustness of Dapagliflozin Impurity Analytical Methods

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methods for Dapag...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of analytical methods for Dapagliflozin impurities, with a specific focus on the critical validation parameters of linearity, precision, and robustness. The methodologies and data presented herein are grounded in established scientific principles and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

The accurate quantification of impurities in Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor for type 2 diabetes, is crucial for ensuring its safety and efficacy.[6] Process-related impurities and degradation products can arise during synthesis or storage and must be meticulously monitored.[7][8] High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the primary and most effective technique for separating and quantifying these impurities.[8][9]

This guide will navigate through the experimental protocols for evaluating method linearity, precision, and robustness, explain the scientific rationale behind these choices, and present comparative data from various validated methods to aid in the selection and development of suitable analytical procedures.

Linearity: Establishing a Proportional Response

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. This is a fundamental requirement to ensure that the measured signal accurately reflects the amount of an impurity present.

Experimental Protocol for Linearity Assessment

A typical linearity study involves preparing a series of solutions with known concentrations of the impurity standard.

  • Preparation of Stock Solution: Accurately weigh and dissolve a reference standard of the Dapagliflozin impurity in a suitable diluent to prepare a stock solution of known concentration.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five different concentration levels. For impurity quantification, this range should typically span from the reporting threshold to 120% of the specification limit.[1]

  • Analysis: Inject each calibration standard into the HPLC system in triplicate.

  • Data Analysis: Plot the average peak area response against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[10]

The causal logic behind this protocol is to establish a clear mathematical relationship between concentration and response. Multiple injections at each level minimize the impact of random error, ensuring the reliability of the regression analysis.

Caption: Workflow for Robustness Testing.

Comparative Insights on Method Robustness

Direct quantitative comparison of robustness is challenging as the results are often presented as a confirmation that the method passed the test. However, the parameters investigated provide insight into the method's stability.

Method ReferenceParameters VariedOutcome
Kamaliya et al.[1] Not specifiedMet acceptable standards
Eswarudu et al. Flow rate, column oven temperature, mobile phase composition, pH of buffer, and detection wavelengthMethod found to be robust
Anonymous, 2022[11] Flow rate (±0.2ml/min) and wavelength (±2nm)Method found to be robust
Anonymous, 2025[12] Flow rateMethod proven to be robust
Anonymous, 2024[13] Not specifiedMethod found to be robust

The consistent finding across multiple studies is that well-developed RP-HPLC methods for Dapagliflozin and its impurities exhibit good robustness, indicating their suitability for routine quality control analysis in a pharmaceutical setting.

The development and validation of analytical methods for Dapagliflozin impurities are critical for ensuring drug quality and patient safety. This guide has provided a comparative overview of the key validation parameters of linearity, precision, and robustness. The experimental protocols and data presented demonstrate that RP-HPLC is a reliable and effective technique for this purpose.

By adhering to the principles outlined in the ICH guidelines and by carefully evaluating these validation parameters, researchers and drug development professionals can establish analytical methods that are accurate, reproducible, and robust, thereby ensuring the quality of Dapagliflozin products.

References

  • Kamaliya, B., et al. (2025). Analytical Method Development and Validation of Dapagliflozin Enantiomer and Other Related Impurities in API Form with Cost Effective and Green Approach. Der Pharma Chemica, 17(2), 646-656. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ResearchGate. (n.d.). development and validation of high-performance liquid chromatographic method for determination of dapagliflozin and its impurities in tablet dosage form. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SynThink. (n.d.). Dapagliflozin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chaudhari, U., et al. (2025). New green HPLC and TLC methods for the determination of dapagliflozin, metformin hydrochloride, and its two official impurities, melamine and cyanoguanidine, in their quaternary mixture. Future Journal of Pharmaceutical Sciences, 11(1), 1-11.
  • Drug Analytical Research. (n.d.). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ScienceScholar. (2022). A QBD driven analytical method development and validation of metformin and dapagliflozin by using reverse phase-high performance. Retrieved from [Link]

  • Scribd. (n.d.). Validated RP-HPLC Method for Dapagliflozin. Retrieved from [Link]

  • PubMed. (2023). Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Retrieved from [Link]

  • Eswarudu, M., et al. (2025). A novel RP-HPLC approach for simultaneous determination of dapagliflozin, linagliptin, and metformin in pharmaceutical formulations. Future Journal of Pharmaceutical Sciences, 11(1), 1-10.
  • Research Journal of Pharmacy and Technology. (2025). To Develop and Validate RP-HPLC Analytical Technique for the Solid Dosage Forms of Dapagliflozin and Metformin Hydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). RP-HPLCAssay Method Development and Validation of Dapagliflozin in TabletDosage Form. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Analytical Method Development and Validation of Dapagliflozin By RP-HPLC Method In Tablet Dosage Form. Retrieved from [Link]

  • ResearchGate. (2024). STRUCTURAL CHARACTERIZATION OF FORCED DEGRADATION IMPURITY OF DAPAGLIFLOZIN. Retrieved from [Link]

  • ResearchGate. (2025). Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. Retrieved from [Link]

  • Drug Analytical Research. (2026). Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistical data for the linearity parameters of dapagliflozin,... Retrieved from [Link]

  • JOURNAL OF PHARMACEUTICAL ANALYSIS. (2025). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF DAPAGLIFLOZIN BY RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Linearity evaluation data for dapagliflozin and impurities. Retrieved from [Link]

  • The Bioscan. (2025). METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DAPAGLIFLOZIN IN MARKETED FORMULATION BY HPLC. Retrieved from [Link]

  • PubMed. (2025). Bioanalytical Method Development and Validation of Dapagliflozin in Human Plasma Using RP-HPLC Method. Retrieved from [Link]

Sources

Validation

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Dapagliflozin Keto Impurity: A Methodological Comparison Guide

Executive Summary & Scientific Context Dapagliflozin is a highly potent sodium-glucose cotransporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes. During the synthesis of the Active Pharmaceutical In...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Dapagliflozin is a highly potent sodium-glucose cotransporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes. During the synthesis of the Active Pharmaceutical Ingredient (API) or throughout the shelf-life of the formulated product, degradation pathways can give rise to specific related substances. Among the most critical of these is the Dapagliflozin Keto Impurity (CAS: 2169998-23-4).

Regulatory bodies, guided by ICH Q2(R1) and Q3A/Q3B frameworks, mandate rigorous monitoring of such impurities. Establishing highly sensitive Limit of Detection (LOD) and Limit of Quantitation (LOQ) thresholds is not merely a compliance exercise; it is a fundamental requirement to ensure drug safety and efficacy. This guide objectively compares two dominant analytical paradigms—UPLC-PDA and LC-MS/MS—detailing the causality behind their experimental designs and providing self-validating protocols for trace impurity profiling.

Chemical Causality: The Keto Impurity

To design an effective analytical method, one must first understand the molecular nature of the target. The molecular formula for Dapagliflozin Keto Impurity is C₂₁H₂₃ClO₇, with a molecular weight of 422.86 g/mol (1)[1].

Mechanistically, this impurity arises from the oxidative stress applied to the benzylic carbon within dapagliflozin's aglycone moiety. This oxidation converts the methylene bridge into a ketone, distinguishing it from the parent drug (C₂₁H₂₅ClO₆; MW 408.87 g/mol ) by the addition of an oxygen atom and the loss of two hydrogen atoms (2)[2]. This structural alteration slightly increases the molecule's polarity and alters its UV chromophore, dictating the choice of stationary phases and ionization techniques used in its quantification.

Analytical Strategy: Workflow & Method Selection

The selection between Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends entirely on the required LOD/LOQ and the matrix complexity.

LOD_LOQ_Workflow A Dapagliflozin Sample (API or Formulation) B Oxidative Stress / Degradation (Keto Impurity Formation) A->B Stability Testing C Sample Extraction (Acetonitrile / Sonication) B->C Extraction D Method Selection C->D E UPLC-PDA Method (Routine QC) D->E High Conc. (>0.1%) F LC-MS/MS Method (Trace Profiling) D->F Trace Conc. (<0.1%) G LOD: 0.04 - 1.16 µg/mL LOQ: 0.12 - 3.52 µg/mL E->G UV 230nm H LOD: < 0.11 µg/mL LOQ: < 0.33 µg/mL F->H ESI+ MRM I ICH Q2(R1) Validation & Q3A Compliance G->I H->I

Workflow comparing UPLC-PDA and LC-MS/MS for Dapagliflozin Keto Impurity detection and validation.

Methodological Protocols (Self-Validating Systems)

Method A: Stability-Indicating UPLC-PDA (Routine QC)

This method is optimized for batch release and routine stability testing where the impurity is expected to be near or slightly above the 0.1% reporting threshold.

  • Causality of Design : A Zorbax phenyl column is selected over a standard C18 aliphatic column. The phenyl stationary phase enables critical π-π interactions with the chloro-substituted aromatic rings of dapagliflozin. This interaction is highly sensitive to the electron density changes caused by the ketone carbonyl in the impurity, ensuring baseline resolution (3)[3].

  • Step 1: Sample Extraction : Weigh an amount of powdered formulation equivalent to 10 mg of Dapagliflozin. Extract in 10 mL of Acetonitrile. Sonicate for 30 minutes. Why? The API and keto impurity are highly soluble in acetonitrile, while excipients precipitate, ensuring a clean extraction matrix[4].

  • Step 2: Filtration : Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Step 3: Chromatography : Inject 2 µL onto a Zorbax phenyl column (50 x 3.0 mm, 1.8 μm). Run an isocratic mobile phase of Acetonitrile:Water (70:30, v/v) at a flow rate of 0.1 mL/min[3].

  • Step 4: Detection : Monitor UV absorbance at 230 nm.

  • System Suitability (Self-Validation) : Before sample analysis, inject a standard resolution mixture. The system validates itself for the run only if the resolution (Rs) between Dapagliflozin and the Keto Impurity is ≥ 1.5, and the relative standard deviation (RSD) for five replicate injections is ≤ 2.0%.

Method B: LC-MS/MS Trace Profiling (Genotoxic/Trace Analysis)

When the keto impurity must be quantified at ultra-trace levels (e.g., assessing early-stage degradation kinetics), mass spectrometry is required.

  • Causality of Design : Electrospray Ionization (ESI) in positive mode is utilized. The electronegative oxygen atoms in the keto impurity readily accept a proton, generating a highly stable protonated molecular ion[M+H]+ at m/z 423. The use of ammonium acetate buffers the mobile phase to pH 5.0, providing an abundant proton source without causing the ion suppression typically seen with non-volatile phosphate buffers (5)[5].

  • Step 1: Sample Preparation : Dilute the extracted sample with a diluent of 10 mM ammonium acetate buffer (pH 5.0) and Acetonitrile (50:50, v/v) to ensure compatibility with the MS source.

  • Step 2: Chromatography : Inject onto a Hypersil BDS C18 column (250 x 4.6 mm, 5 µm). Elute using a mobile phase of 10 mM ammonium acetate (pH 5.0) and Acetonitrile (70:30, v/v)[5].

  • Step 3: Mass Analysis (MRM) : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Isolate the precursor ion at m/z 423. Apply collision-induced dissociation to monitor characteristic neutral losses (e.g., the loss of the sugar moiety) for unambiguous identification (1)[1].

  • System Suitability (Self-Validation) : Inject a blank diluent to confirm the absence of carryover at m/z 423. The signal-to-noise (S/N) ratio for the LOQ standard must strictly be ≥ 10:1 to proceed with quantification.

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies based on validated literature data. While UPLC-PDA provides excellent linearity for routine checks, LC-MS/MS offers superior specificity in complex matrices, preventing false positives at the LOD boundary.

Validation ParameterMethod A: UPLC-PDA (Routine QC)Method B: LC-MS/MS (Trace Profiling)
Primary Application Batch release, late-stage stability testingEarly-stage degradation, trace profiling
Detection Mechanism UV Absorbance (230 nm)ESI+ MRM (Precursor m/z 423)
Linearity Range 1.0 - 10.0 µg/mL (Impurities)0.5 - 5.0 µg/mL
Limit of Detection (LOD) 0.04 - 1.16 µg/mL (6)[6]< 0.110 µg/mL (5)[5]
Limit of Quantitation (LOQ) 0.12 - 3.52 µg/mL[6]< 0.333 µg/mL[5]
Matrix Interference Susceptible to co-eluting UV-active excipientsHighly resistant due to m/z transition specificity
Recovery Rate 98.0% - 102.0%98.0% - 102.0%

Conclusion & Best Practices

For the detection and quantitation of the Dapagliflozin Keto Impurity, laboratories must align their analytical choice with their specific regulatory phase. UPLC-PDA methods utilizing π-π interacting stationary phases (like Zorbax phenyl) are highly robust and cost-effective for routine commercial batch release[3]. However, during forced degradation studies or when investigating out-of-specification (OOS) results, the implementation of LC-MS/MS is non-negotiable. The ability of ESI+ to generate stable [M+H]+ ions at m/z 423 allows for unambiguous trace quantification[1], ensuring complete compliance with ICH Q3A/Q3B impurity thresholds.

References

  • Simultaneous analysis of dapagliflozin and its three related impurities by stability-indicating UPLC method and in vitro toxicity evaluation , Drug Analytical Research (UFRGS). Available at:[Link]

  • A Review on Analysis of Dapagliflozin , SciSpace. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN , Rasayan Journal of Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In-Silico Toxicity Prediction of Dapagliflozin Degradation Products

This guide provides a comprehensive framework for the in-silico toxicity assessment of degradation products of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. As drug degradation can introduce impurit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in-silico toxicity assessment of degradation products of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. As drug degradation can introduce impurities with potential toxicological risks, a robust evaluation is paramount for ensuring patient safety and meeting regulatory expectations.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of computational methodologies and a practical guide to their application, grounded in scientific integrity and regulatory compliance.

The formation of degradation products is a critical aspect of pharmaceutical stability, influenced by factors such as pH, temperature, light, and humidity.[1][2] For Dapagliflozin, studies have shown its susceptibility to degradation under acidic and humidity/thermal stress conditions, leading to the formation of various degradation products (DPs).[4][5][6][7][8] The identification and characterization of these DPs, often achieved through advanced analytical techniques like LC-MS/MS, is the first step in a comprehensive safety assessment.[4][5][6]

In-silico toxicology has emerged as a powerful tool in early-stage drug development and impurity safety assessment, offering a rapid and cost-effective means to predict potential toxicities without the need for extensive animal testing.[9][10][11] This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing and is increasingly recognized by regulatory bodies.[12]

Regulatory Framework: The ICH M7 Guideline

The International Council on Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[13][14][15][16] Mutagenic impurities are of particular concern as they can directly damage DNA, potentially leading to cancer, and are generally considered to have no threshold for their effects.[13]

ICH M7 advocates for a tiered approach to impurity assessment, starting with a computational toxicology assessment using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[17][18][19]

  • Expert Rule-Based Systems: These systems utilize a knowledge base of well-established structure-activity relationships and toxicophores to predict toxicity.[10][18][20]

  • Statistical-Based Systems: These models are built on large datasets of experimental results and use machine learning algorithms to identify correlations between chemical structures and toxicity.[10][19][21][22]

A prediction of mutagenicity from either model triggers a recommendation for further action, which may include performing an in vitro bacterial reverse mutation (Ames) test.[23] If both models are negative, the impurity is considered to have no mutagenic concern.

In-Silico Toxicity Assessment Workflow

A robust in-silico toxicity assessment of Dapagliflozin degradation products should follow a structured workflow to ensure scientific rigor and regulatory compliance.

In-Silico Toxicity Assessment Workflow cluster_0 Phase 1: Identification & Structure Elucidation cluster_1 Phase 2: In-Silico Toxicity Prediction cluster_2 Phase 3: Hazard Assessment & Control Strategy a Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) b Isolation & Characterization of DPs (LC-MS, NMR) a->b Identify DPs c SMILES/SD File Generation d (Q)SAR Analysis: Expert Rule-Based (e.g., Derek Nexus) c->d e (Q)SAR Analysis: Statistical-Based (e.g., Sarah Nexus) c->e f Expert Review of Predictions d->f e->f g ICH M7 Classification f->g h Control Strategy Development g->h

Caption: Workflow for In-Silico Toxicity Assessment of Degradation Products.

Experimental Protocol: Step-by-Step In-Silico Analysis
  • Structure Input:

    • Obtain the 2D chemical structures of the identified Dapagliflozin degradation products.

    • Convert the structures into a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System) or an SD file.

  • Selection of (Q)SAR Models:

    • Choose two complementary (Q)SAR models as recommended by ICH M7. A common and well-regarded pairing is an expert rule-based system like Derek Nexus and a statistical-based system like Sarah Nexus .[17][18]

  • Prediction Execution:

    • Expert Rule-Based Analysis (e.g., Derek Nexus):

      • Input the SMILES string or SD file of each degradation product into the software.

      • Run the prediction for relevant endpoints, with a primary focus on mutagenicity (bacterial and mammalian) and carcinogenicity. Derek Nexus also offers predictions for a wide range of other toxicities.[20][24][25]

      • The software will identify any structural alerts (toxicophores) present in the molecule and provide a qualitative prediction (e.g., "plausible," "equivocal," "inactive").[20]

    • Statistical-Based Analysis (e.g., Sarah Nexus):

      • Input the same structural information into the software.

      • Execute the mutagenicity prediction. Sarah Nexus employs a machine-learning methodology to predict the outcome of the Ames test.[17][21][22]

      • The output will typically be a prediction of "mutagenic" or "non-mutagenic," often accompanied by a confidence level.[21]

  • Analysis and Interpretation of Results:

    • Concordant Negative Predictions: If both the expert rule-based and statistical-based models predict an impurity to be non-mutagenic, it can be concluded with a high degree of confidence that the impurity is not a mutagenic concern.

    • Concordant or Discordant Positive Predictions: If either or both models predict the impurity to be mutagenic, further action is warranted. A thorough expert review of the predictions is necessary to understand the basis for the alert and its relevance to the specific chemical structure.[18]

    • Out-of-Domain Predictions: For statistical models, it is crucial to assess whether the query molecule falls within the model's applicability domain. Predictions for molecules outside this domain may be less reliable.[21]

Comparison of In-Silico Toxicity Prediction Software

Several software tools are available for predicting the toxicity of chemical compounds. The choice of software depends on the specific needs of the assessment, regulatory acceptance, and the endpoints of interest.

Software PlatformMethodologyKey Features & StrengthsLimitations
Derek Nexus (Lhasa Limited) [18][20][24][25][26]Expert Rule-Based- Wide coverage of toxicity endpoints (mutagenicity, carcinogenicity, skin sensitization, hepatotoxicity, etc.).[25]- Transparent reasoning for predictions, facilitating expert review.[17]- Well-established and accepted by regulatory agencies.[18]- Predictions are limited to the knowledge base of established rules; may not identify novel toxicophores.
Sarah Nexus (Lhasa Limited) [17][21][22]Statistical-Based (Machine Learning)- Specifically designed for predicting bacterial mutagenicity (Ames test).[17][22]- Complements Derek Nexus for ICH M7 compliance.[17]- Provides a confidence level for each prediction.[21]- Primarily focused on mutagenicity; less comprehensive for other toxicity endpoints.
TOPKAT (BIOVIA) [27][28][29][30][31](Q)SAR Models- Predicts a range of toxicological and ecotoxicological endpoints.[28]- Includes models for rodent carcinogenicity and developmental toxicity.[29]- Some studies have reported limitations in its predictive power for certain endpoints like carcinogenicity.[30][31]
ACD/Tox Suite (ACD/Labs) [32][33][34][35][36](Q)SAR Models & Expert Systems- Modular suite covering various endpoints including genotoxicity, acute toxicity, and hERG inhibition.[32][33]- Provides a reliability index for predictions.[32]- Performance can vary depending on the specific module and chemical space.
Leadscope Model Applier (Instem) [19]Statistical-Based (Machine Learning)- Widely used in the pharmaceutical industry.[19]- Models trained on large, curated datasets.- "Black box" nature of some statistical models can make interpretation challenging.[21]
OECD QSAR Toolbox [37][38]Read-Across & (Q)SAR- Freely available software developed by the OECD.- Integrates experimental data and in-silico predictions.- Can have a steeper learning curve compared to some commercial software.

Causality and Trustworthiness in In-Silico Predictions

The predictive power of in-silico models is fundamentally linked to the quality and diversity of the underlying data used for their development.

Foundations of Predictive Toxicology cluster_0 Data Foundation cluster_1 Model Development cluster_2 Predictive Output A High-Quality Experimental Data (e.g., Ames Test Results) B Diverse Chemical Structures C Expert Rule Derivation (Structural Alerts) A->C D Statistical Algorithm Training (Machine Learning) A->D B->C B->D E Reliable Toxicity Predictions C->E D->E

Caption: Relationship between data, model development, and prediction reliability.

For expert rule-based systems like Derek Nexus, the trustworthiness stems from the manual curation of structure-activity relationships by toxicologists, based on published literature and proprietary data.[18][20] This provides a clear mechanistic basis for the predictions.

Statistical models such as Sarah Nexus derive their predictive power from the vast amount of high-quality experimental data they are trained on.[21][22] The use of machine learning allows for the identification of complex patterns that may not be captured by simple structural alerts.

The combined use of these two complementary methodologies, as advocated by ICH M7, provides a more robust and reliable assessment than either method alone.[17][18]

Conclusion and Future Perspectives

The in-silico toxicity prediction of Dapagliflozin degradation products is a critical component of a modern, science-driven approach to drug safety assessment. By leveraging a combination of expert rule-based and statistical-based (Q)SAR models, researchers can efficiently screen for potential mutagenic and other toxicological liabilities, thereby focusing resources on the impurities of greatest concern.

As computational power and machine learning algorithms continue to advance, the accuracy and scope of in-silico toxicology models are expected to improve further.[9][10] The integration of these predictive tools into the drug development workflow not only enhances patient safety but also accelerates the delivery of new medicines.

It is imperative that the application of these tools is always accompanied by expert scientific judgment to interpret the results in the context of the specific chemical structures and the broader toxicological landscape. This ensures a comprehensive and scientifically sound assessment that meets the rigorous standards of regulatory authorities worldwide.

References

  • Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines. PR Newswire. [Link]

  • In Silico Mutagenicity Assessment. Lhasa Limited. [Link]

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. PMC. [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. [Link]

  • Everything You Need To Know About Sarah Nexus. Lhasa Limited. [Link]

  • In Silico Software Solutions. Lhasa Limited. [Link]

  • Three new consensus QSAR models for the prediction of Ames genotoxicity. ResearchGate. [Link]

  • Safety Profiling In Drug Discovery. Lhasa Limited. [Link]

  • Evaluation of Existing QSAR Models and Structural Alerts and Development of New Ensemble Models for Genotoxicity Using a Newly Compiled Experimental Dataset. PMC. [Link]

  • Application of TOPKAT and TEST software in prediction of chemical toxicity. National Library of Medicine. [Link]

  • BIOVIA discovery studio (TOPKAT®) extensible. Labcorp. [Link]

  • DEREK Nexus® toxicology modeling. Labcorp. [Link]

  • Derek Nexus for toxicity prediction – What package is right for me?. Optibrium. [Link]

  • ICH M7: A Guide to Mutagenic Impurity Assessment Software. IntuitionLabs. [Link]

  • Derek Nexus Toxicology Software. Optibrium. [Link]

  • Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™ | ACD/Labs. ACD/Labs. [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Genotoxicity QSAR (Geno-QSAR) models for the safety prioritization of specialty chemicals. Zenodo. [Link]

  • 10 Frequently Asked Questions About Derek Nexus, Answered. Lhasa Limited. [Link]

  • Lhasa Limited announces the release of Derek Nexus™ 4.0 with Negative Predictions for Mutagenicity. PR Newswire. [Link]

  • ACD/Tox Suite Download - Software for the prediction of basic toxicity endpoints. Informer Technologies, Inc. [Link]

  • Review of Software Tools for Toxicity Prediction. JRC Publications Repository. [Link]

  • Sarah Nexus - Mutagenicity. JRC Publications Repository. [Link]

  • M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC). PMDA. [Link]

  • 毒性予測のための Derek Nexus – どのパッケージが適切?. Hulinks. [Link]

  • Evaluation of QSAR models for the prediction of ames genotoxicity: a retrospective exercise on the chemical substances registered under the EU REACH regulation. PubMed. [Link]

  • Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals. PubMed. [Link]

  • ICH-M7 潜在的発がんリスクを低減するための医薬品中DNA反応性(変異原性)不純物の評価及び管理. PMDA. [Link]

  • Use of Lhasa Limited Products for the In Silico Prediction of Drug Toxicity. PubMed. [Link]

  • QSAR and Toxicity Prediction Software. VLS3D. [Link]

  • Acid Degradation Study of Dapagliflozin: Structural Characterization of Dapagliflozin and its Degradation Products Using Advanced Analytical Techniques and In Silico Toxicity Prediction. ResearchGate. [Link]

  • In Silico Toxicity Prediction. PozeSCAF. [Link]

  • In Silico Toxicology in Drug Development. Toxometris.ai. [Link]

  • Evaluation of the TOPKAT system for predicting the carcinogenicity of chemicals. ResearchGate. [Link]

  • In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity. PMC. [Link]

  • Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. PubMed. [Link]

  • Determination of the Chemical Stability of Dapagliflozin by LC/DAD and MS/MS Methods. PubMed. [Link]

  • In Silico Phototoxicity Prediction of Drugs and Chemicals by using Derek Nexus and QSAR Toolbox. PubMed. [Link]

  • ACD/Tox Suite (free version) download for PC. FDM. [Link]

  • Review of QSAR Models and Software Tools for Predicting of Genotoxicity and Carcinogenicity. JRC Publications Repository. [Link]

  • DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR DETECTION AND CHARACTERISATION OF FORCED DEGRADATION PRODUCTS OF DAPAGLIFLOZIN. Rasayan Journal of Chemistry. [Link]

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PubMed. [Link]

  • In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate. [Link]

  • Kinetic Degradation Study of Dapagliflozin Coupled with UHPLC Separation in the Presence of Major Degradation Product and. BUE Scholar. [Link]

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. ResearchGate. [Link]

  • ACD/Labs | Software for R&D | Chemistry Software. ACD/Labs. [Link]

  • Analytical Method Development, Validation and Forced Degradation Study of Dapagliflozin by RP-HPLC. Bentham Science Publishers. [Link]

  • Toxicological Evaluation of Drug Degradation. Scribd. [Link]

  • Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. PDA Journal of Pharmaceutical Science and Technology. [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. FDA. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Dapagliflozin Keto Impurity

Introduction: The Critical Role of Method Validation in Pharmaceutical Quality Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Quality

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes.[1] During its synthesis or storage, impurities can arise, one of which is the Dapagliflozin Keto Impurity, (2-Chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone.[2][3] The control of such impurities is paramount to ensure the safety and efficacy of the final drug product. This necessitates the use of robust, reliable, and validated analytical methods.

When an analytical method is transferred between laboratories—for instance, from a development site to a quality control (QC) site, or between different contract manufacturing organizations—it is crucial to ensure that the method performs equivalently in each location.[4][5] This process, known as inter-laboratory cross-validation or method transfer, provides documented evidence that the receiving laboratory is qualified to run the procedure and will generate results that are comparable to the transferring laboratory.[4][6]

This guide provides a comprehensive framework for the cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS)—for the quantification of Dapagliflozin Keto Impurity. The protocols and validation approaches are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a harmonized approach to validating analytical procedures.[7][8][9]

The Foundational Logic: Why Cross-Validation?

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[8][9] Cross-validation extends this objective by demonstrating suitability across different laboratories, thereby ensuring consistency and reliability of data irrespective of the testing site.[10][11] This is a cornerstone of maintaining product quality throughout the pharmaceutical lifecycle.

The following diagram illustrates the logical workflow of a typical comparative cross-validation study.

G cluster_transferring Transferring Laboratory (Lab A) cluster_receiving Receiving Laboratories (Labs B & C) cluster_comparison Data Comparison & Evaluation dev Validated Method Development (Primary Validation as per ICH Q2) protocol Draft Method Transfer Protocol (Includes Method, Samples, Criteria) dev->protocol analysis_A Analysis of Homogeneous Sample Batch protocol->analysis_A compare Compare Results from All Laboratories analysis_A->compare training Analyst Training & System Familiarization analysis_BC Execution of Transfer Protocol (Analysis of Same Sample Batch) training->analysis_BC analysis_BC->compare decision Results Meet Acceptance Criteria? compare->decision success Method Transfer Successful decision->success  Yes fail Investigation & Remediation (e.g., Re-training, Method Optimization) decision->fail  No   G center Method Reliability Specificity Specificity (No Interference) center->Specificity Precision Precision (Agreement between results) center->Precision Accuracy Accuracy (Closeness to true value) center->Accuracy Linearity Linearity (Proportionality to concentration) center->Linearity Range Range (Interval of reliability) Precision->Range Accuracy->Range Linearity->Range

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Safety & Regulatory Compliance

Safety

Dapagliflozin Keto Impurity proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of Dapagliflozin Keto Impurity As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the safe handling and disposal of highly potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safe Handling and Disposal of Dapagliflozin Keto Impurity

As a Senior Application Scientist, I frequently encounter operational bottlenecks regarding the safe handling and disposal of highly potent active pharmaceutical ingredient (HPAPI) intermediates. Dapagliflozin Keto Impurity (CAS: 2169998-23-4)—a critical synthetic intermediate and degradant of the SGLT2 inhibitor dapagliflozin—presents unique logistical challenges in the laboratory. While it is not classified as an acutely hazardous RCRA P-listed waste, its biological activity, environmental persistence, and potential reproductive toxicity mandate rigorous, self-validating disposal protocols.

This guide provides a definitive operational blueprint for researchers, scientists, and safety officers to manage this impurity from benchtop generation to final thermal destruction, ensuring both regulatory compliance and environmental stewardship.

Physicochemical & Hazard Profile

To design an effective and safe disposal strategy, we must first understand the physicochemical properties that dictate the impurity's behavior in the environment and in waste streams.

ParameterValueOperational Implication
Chemical Name Oxo Dapagliflozin / Dapagliflozin Keto ImpurityStructural analog to the API; retains biological activity requiring high-temp destruction[1].
CAS Number 2169998-23-4Essential identifier for accurate hazardous waste manifesting[2].
Molecular Weight 422.86 g/mol Heavy organic halogenated compound[1].
Hazard Classification Acute Tox. 4, Eye Irrit. 2, Repr. 1BMandates strict PPE, HEPA filtration, and reproductive hazard labeling[3].
Biodegradability Not readily biodegradable (11% at 28 days)*Cannot be sewered; necessitates complete thermal destruction[4].

*Data extrapolated from the parent compound dapagliflozin's environmental risk assessment.

Operational Safety & Engineering Controls

Before initiating any disposal protocol, the workspace must be engineered to prevent exposure. The causality here is straightforward: Dapagliflozin impurities often present specific target organ toxicity (STOT RE 1) and reproductive hazards upon repeated exposure[3].

  • Engineering Controls: All handling of the solid powder must occur within a Class II Type B2 Biological Safety Cabinet or a chemical fume hood equipped with a High-Efficiency Particulate Air (HEPA) filter. This prevents aerosolized dust from entering the general laboratory exhaust[3].

  • Personal Protective Equipment (PPE): Operators must wear double nitrile gloves, a disposable Tyvek lab coat, and tightly fitting safety goggles. If engineering controls are compromised or a spill occurs outside the hood, a self-contained breathing apparatus (SCBA) or N95 equivalent is required to avoid dust inhalation[2][5].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step visually or chemically confirms the containment and neutralization of the impurity before moving to the next phase.

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Stream: While Dapagliflozin Keto Impurity is not a federally listed RCRA P-series or U-series waste, best management practices dictate it must be managed as a non-RCRA hazardous pharmaceutical waste to prevent environmental contamination[2][6].

  • Solid vs. Liquid Separation:

    • Solid Waste (Powders, contaminated PPE, empty vials, diatomite): Place directly into a puncture-resistant, sealable hazardous waste container lined with a heavy-duty polyethylene bag.

    • Liquid Waste (HPLC effluents, mother liquors): Collect in high-density polyethylene (HDPE) carboys. Do not mix with incompatible strong oxidizing agents or concentrated acids.

Phase 2: Surface Decontamination

Because the impurity is a halogenated organic compound, it exhibits poor aqueous solubility but high solubility in organic solvents.

  • Primary Scrub: Absorb any liquid spills with finely-powdered liquid-binding material (e.g., diatomite or universal binders)[5].

  • Chemical Breakdown: Scrub all contaminated bench surfaces, spatulas, and glassware with a 70% Isopropyl Alcohol (IPA) solution or a 1-10% Sodium Hypochlorite (bleach) solution[3][5]. Causality: The alcohol solubilizes the residual API, while the hypochlorite provides oxidative breakdown of the organic structure.

  • Secondary Collection: Dispose of all decontamination wipes and absorbent materials directly into the solid hazardous waste container.

Phase 3: Containment and Labeling
  • Seal and Inspect: Securely seal the waste containers. Ensure there is no exterior contamination by performing a final wipe-down of the container's exterior with IPA.

  • Manifesting: Label the container clearly as "Hazardous Pharmaceutical Waste - Contains Dapagliflozin Keto Impurity (Halogenated Organic)". Apply GHS labels indicating "Harmful if Swallowed" and "Reproductive Toxicity"[3].

Phase 4: Final Destruction
  • Transfer to Approved Facility: Transfer the sealed containers to an approved, licensed hazardous waste disposal plant[7].

  • Thermal Destruction: The required method of disposal is high-temperature incineration[2].

Environmental Fate & Rationale for Incineration

Why is incineration the only acceptable endpoint? Environmental Risk Assessments (ERA) for the parent compound, dapagliflozin, reveal that it is hydrolytically stable in aquatic environments and is not readily biodegradable, showing only 11% aerobic biodegradation after 28 days[4]. Furthermore, in water-sediment transformation studies, these molecules rapidly dissipate from the water phase and accumulate in aquatic sediments[4].

Sewering or landfilling this impurity poses a severe risk of persistent environmental contamination. High-temperature incineration guarantees the cleavage of the carbon-halogen bonds and complete thermal oxidation of the C21H23ClO7 molecule into harmless byproducts (CO₂ and H₂O), preventing aquatic bioaccumulation.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation (Dapagliflozin Keto Impurity) Segregation Waste Segregation (Solid vs. Liquid) Start->Segregation Decon Surface Decontamination (Alcohol/NaOCl) Start->Decon Containment RCRA-Compliant Containment & Labeling Segregation->Containment Decon->Containment Incineration High-Temp Incineration (Thermal Destruction) Containment->Incineration

Dapagliflozin Keto Impurity disposal workflow from generation to thermal destruction.

References

  • KM Pharma Solution Private Limited. Material Safety Data Sheet: Dapagliflozin Keto Impurity. Retrieved from[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Safety Data Sheet: Dapagliflozin impurity A. Retrieved from[Link]

  • Daniels Health. RCRA Hazardous Pharmaceutical Waste Guidelines. Retrieved from[Link]

  • AstraZeneca. Environmental Risk Assessment Data: Dapagliflozin. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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